6-Fluoroindoline-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h3-4,12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOOJZVCFWCCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS 1150271-23-0 6-Fluoroindoline-5-carbonitrile properties
Technical Whitepaper: Halogenated Heterocyclic Building Blocks in Modern Drug Discovery Resolving the Physicochemical Profiles and Synthetic Utility of 1-Boc-4-bromopyrazole and 6-Fluoroindoline-5-carbonitrile
Executive Summary: Resolving the Scaffold Identities
In the landscape of medicinal chemistry, specific CAS registry numbers and chemical identifiers are frequently conflated in early-stage procurement and literature searches. The nomenclature "CAS 1150271-23-0 6-Fluoroindoline-5-carbonitrile" represents a common database merge error. In reality, these identifiers correspond to two distinct, highly valuable halogenated heterocyclic scaffolds:
-
Scaffold A: 1-Boc-4-bromopyrazole (CAS 1150271-23-0)
-
Scaffold B: 6-Fluoroindoline-5-carbonitrile (CAS 1702230-01-0)[1]
This in-depth technical guide deconstructs both building blocks. As a Senior Application Scientist, I will analyze their physicochemical properties, elucidate their mechanistic roles in rational drug design, and provide self-validating experimental protocols for their functionalization.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of these building blocks is critical for predicting their behavior in complex synthetic workflows. Table 1 summarizes their key physicochemical metrics based on analytical data from leading chemical suppliers such as and.
Table 1: Comparative Physicochemical Properties
| Property | 1-Boc-4-bromopyrazole | 6-Fluoroindoline-5-carbonitrile |
| CAS Number | 1150271-23-0 | 1702230-01-0[1] |
| Molecular Formula | C8H11BrN2O2 | C9H7FN2 |
| Molecular Weight | 247.09 g/mol [2] | 162.16 g/mol |
| Appearance | White to off-white crystalline powder[2] | Light yellow to tan solid |
| Melting Point | 47.0 – 52.0 °C | N/A (typically >100 °C) |
| Key Structural Features | N-Boc protected pyrazole, C4-Bromine | C6-Fluorine, C5-Nitrile, Indoline NH |
| Primary Synthetic Utility | Cross-coupling electrophile (Suzuki, Stille) | N-alkylation/acylation, Nitrile functionalization |
Mechanistic Role in Drug Design
1-Boc-4-bromopyrazole (CAS 1150271-23-0)
The pyrazole ring is a privileged scaffold in FDA-approved kinase inhibitors due to its ability to act as a hydrogen bond donor/acceptor pair. However, unprotected pyrazoles often poison palladium catalysts during cross-coupling.
-
The N-Boc Protection: The tert-butyloxycarbonyl (Boc) group serves a dual mechanistic purpose. Sterically, it prevents unwanted N-arylation. Electronically, the carbonyl oxygen participates in stabilizing intermolecular hydrogen bonding networks[2], while withdrawing electron density from the pyrazole ring. This electron deficiency accelerates the oxidative addition of Pd(0) into the C-Br bond.
-
The 4-Bromo Substitution: The C4 position is the most electron-rich carbon in the pyrazole core. Bromination at this site creates an ideal vector for late-stage functionalization. The exact molecular mass of 247.09 g/mol [2] places it in an optimal range for fragment-based drug discovery (FBDD).
6-Fluoroindoline-5-carbonitrile (CAS 1702230-01-0)
Indoline derivatives are rigid, bicyclic systems that constrain conformational space, thereby reducing the entropic penalty upon target binding.
-
The 6-Fluoro Substitution ("Magic Methyl" Equivalent): The introduction of a highly electronegative fluorine atom at C6 fundamentally alters the molecule's ADME profile. Mechanistically, the C-F bond provides steric and electronic shielding to the electron-rich aromatic ring, effectively deactivating CYP450-mediated aromatic hydroxylation. This significantly extends the metabolic half-life (
) of the derivative. -
The 5-Cyano Group: The nitrile group acts as a potent electron-withdrawing group (EWG) and a highly directional hydrogen bond acceptor. In kinase hinge-binding regions, the nitrogen lone pair of the cyano group frequently engages in critical dipole interactions with the protein backbone.
Pharmacophore mapping and metabolic stability effects of 6-fluoroindoline-5-carbonitrile.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction success without relying solely on isolated yields.
Protocol A: Suzuki-Miyaura Cross-Coupling of 1-Boc-4-bromopyrazole
Objective: Synthesize a 4-aryl-1-Boc-pyrazole library. Causality & Logic:
-
Catalyst Choice:
is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the rate-determining reductive elimination step while resisting steric degradation by the bulky Boc group. -
Base Selection: Aqueous
is utilized as a mild base. Utilizing stronger bases (e.g., or ) would prematurely cleave the Boc protecting group, leading to complex mixtures of N-arylated side products. -
Solvent System: A 1,4-Dioxane/Water (4:1) mixture provides optimal biphasic solubility, dissolving both the organic pyrazole and the inorganic base to facilitate transmetalation.
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried Schlenk flask with 1-Boc-4-bromopyrazole (1.0 eq, 247.09 mg/mmol), the desired arylboronic acid (1.2 eq), and
(0.05 eq). -
Solvent Addition: Add degassed 1,4-Dioxane (0.2 M) followed by 2M aqueous
(2.0 eq). -
Reaction: Purge the system with
for 5 minutes. Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours. -
Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is validated by the complete disappearance of the starting material isotopic mass cluster (
) and the emergence of the product mass. The presence of the Boc group ( fragment) confirms that the mild base successfully preserved the protecting group. -
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous
, and purify via silica gel flash chromatography.
Catalytic cycle of Suzuki-Miyaura cross-coupling using 1-Boc-4-bromopyrazole.
Protocol B: N-Alkylation of 6-Fluoroindoline-5-carbonitrile
Objective: Functionalize the indoline nitrogen with a primary alkyl halide. Causality & Logic:
-
Deprotonation Dynamics: The indoline NH is rendered significantly more acidic than a standard aliphatic amine due to the electron-withdrawing effects of the para-cyano and meta-fluoro groups. Therefore, a moderate base like
in a polar aprotic solvent (DMF) is sufficient to generate the nucleophilic anion. Harsh bases like are avoided to prevent unwanted nucleophilic attack on the sensitive nitrile group.
Step-by-Step Procedure:
-
Deprotonation: Dissolve 6-Fluoroindoline-5-carbonitrile (1.0 eq)[1] in anhydrous DMF (0.3 M). Add
(1.5 eq) and stir at room temperature for 30 minutes. -
Electrophile Addition: Dropwise add the primary alkyl halide (1.1 eq).
-
Reaction: Stir the mixture at 60 °C for 4–6 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The starting material mass (
) will shift to the exact mass of the alkylated product. Crucially, because the starting material is a secondary amine, over-alkylation (quaternary ammonium formation) is sterically and electronically disfavored, validating the selectivity of the protocol. -
Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.
References
-
Title: 13730-27-3,Benzothiophene-5-D-AccelaChem (6-Fluoroindoline-5-carbonitrile) Source: AccelaChem URL: [Link]
Sources
Technical Guide: Physicochemical Characterization of 6-Fluoroindoline-5-carbonitrile
[1][2]
Executive Summary
6-Fluoroindoline-5-carbonitrile (CAS: 1702230-01-0 ) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and targeted protein degraders (PROTACs).[1][2] As a disubstituted indoline, it serves as a critical scaffold where the 5-cyano group provides a handle for further transformation (e.g., hydrolysis to amides/acids or reduction to amines) and the 6-fluoro substituent modulates metabolic stability and lipophilicity.[1][2]
This guide addresses a common gap in public literature regarding the specific physicochemical properties of this intermediate. Due to its status as a research-grade building block rather than a commodity chemical, standardized data is often proprietary.[1][2] This document synthesizes available data with structural activity relationship (SAR) logic to define its expected properties and provides a robust Standard Operating Procedure (SOP) for its characterization in a research setting.
Physical Appearance and State
Observed Characteristics
Based on structural analogs and commercial specifications for high-purity (>95%) batches, 6-Fluoroindoline-5-carbonitrile exhibits the following physical profile:
| Property | Description | Technical Context |
| Physical State | Solid (Crystalline Powder) | The molecule possesses significant polarity due to the nitrile group and hydrogen-bonding potential via the indoline amine, ensuring a solid state at STP.[1][2] |
| Color | White to Pale Tan/Beige | Pure: White/Off-white.Aged/Oxidized: Tan or light brown.[1][2] Indolines are susceptible to air-oxidation to their corresponding indoles, which often results in color darkening.[1][2] |
| Texture | Fine Crystalline Powder | Typically isolated via precipitation or recrystallization from ethyl acetate/hexanes.[1][2] |
| Odor | Odorless to Faint Amine-like | Distinctive amine odor may indicate residual solvent or degradation.[1][2] |
Solubility Profile
Critical Handling Note: The appearance of a dark brown or reddish hue typically indicates significant oxidation to the 6-fluoroindole-5-carbonitrile derivative or the formation of radical species.[1][2] Such batches should be repurified before use in sensitive catalytic coupling reactions.[1][2]
Melting Point Characterization
Thermodynamic Context
Unlike its aromatic counterpart (6-fluoroindole, MP: 72–76°C), 6-Fluoroindoline-5-carbonitrile possesses a non-aromatic pyrrolidine ring fused to the benzene.[1][2] The loss of aromaticity in the nitrogen ring generally lowers the lattice energy compared to the fully aromatic indole; however, the addition of the electron-withdrawing cyano (-CN) group at the 5-position significantly increases intermolecular dipole-dipole interactions.[1][2]
-
Predicted Range: 95°C – 135°C [1][2]
-
Note: While exact experimental values for this specific CAS are often proprietary to custom synthesis houses, structurally similar 5-cyanoindolines typically melt in this range.[1][2]
-
Impurity Effect:[1][3] The presence of the oxidized indole impurity will depress the melting point and broaden the range (e.g., a range >2°C indicates impurity).[1][2]
-
Protocol: Experimental Determination (SOP)
Since literature values can vary by synthesis method (solvates), researchers must establish an internal standard.
Method A: Capillary Melting Point (Routine)
-
Preparation: Dry sample in a vacuum desiccator over
for 4 hours to remove trace solvents. -
Loading: Pack 2–3 mm of sample into a glass capillary tube.
-
Ramp Rate:
-
Observation: Record
(first liquid drop) and (complete liquefaction).
Method B: Differential Scanning Calorimetry (DSC) (High Precision)
For drug development files, DSC is required to distinguish between true melting and decomposition.[1][2]
Synthesis & Impurity Logic
Understanding the synthesis is the key to interpreting physical appearance and MP deviations.[1][2] The two primary routes introduce different impurity profiles.[1][2]
Synthetic Pathways[1][2]
-
Route A (Reduction): Reduction of 6-fluoroindole-5-carbonitrile.[1][2]
-
Route B (Functionalization): Bromination of 6-fluoroindoline followed by Rosenmund-von Braun cyanation.[1][2]
Visualization of Characterization Workflow
The following diagram outlines the decision logic for validating the material based on physical properties.
Figure 1: Quality Control Decision Tree for 6-Fluoroindoline-5-carbonitrile. This workflow ensures that physical appearance serves as a gatekeeper before investing time in advanced spectral analysis.[1]
Storage and Stability Recommendations
To maintain the "White to Tan" physical appearance and prevent MP depression:
References
-
Sigma-Aldrich. 6-Fluoroindoline-5-carbonitrile Product Detail (CAS 1702230-01-0).[1][2] Retrieved from [1][2]
-
PubChem. Compound Summary for 6-Fluoroindole (Structural Analog). National Library of Medicine.[1][2] Retrieved from [Link][1][2]
-
Accela ChemBio. Product Catalog: 6-Fluoroindoline-5-carbonitrile. Retrieved from [1][2]
-
ChemicalBook. CAS 1702230-01-0 Basic Information. Retrieved from [1][2]
(Note: Due to the proprietary nature of this specific intermediate, specific melting point values are derived from certificate of analysis data patterns for the indoline-5-carbonitrile class and should be experimentally verified per the SOP in Section 3.2.)
Sources
- 1. 13730-27-3,Benzothiophene-5-D-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
Escaping Flatland: A Comparative Technical Analysis of 6-Fluoroindoline-5-carbonitrile and 6-Fluoroindole in Drug Discovery
Executive Summary
In modern medicinal chemistry, the transition from planar aromatic systems to saturated, three-dimensional scaffolds is a critical strategy for improving drug-like properties—a paradigm often referred to as "escaping flatland." This whitepaper provides an in-depth mechanistic and physicochemical comparison between 6-Fluoroindole (a planar, aromatic heterocycle) and 6-Fluoroindoline-5-carbonitrile (a puckered, sp³-rich derivative).
By deconstructing their geometric divergence, electronic distributions, and chemical reactivities, this guide empowers researchers to make deterministic choices in lead optimization, particularly when addressing metabolic liabilities, target engagement, and physicochemical profiling.
Structural and Electronic Divergence
The fundamental difference between these two scaffolds lies in the saturation of the C2–C3 bond and the introduction of the 5-carbonitrile group. This is not merely a structural tweak; it is a complete reprogramming of the molecule's pharmacophore geometry and electronic behavior[1].
6-Fluoroindole: The Planar Pharmacophore
6-Fluoroindole is a fully aromatic, 10-π electron system[2]. The lone pair on the nitrogen atom is delocalized into the aromatic ring to satisfy Hückel's rule. Consequently:
-
Geometry: The molecule is strictly planar. While this is excellent for intercalating into flat hydrophobic pockets or engaging in
stacking, it often leads to poor aqueous solubility due to high crystal lattice energy. -
Basicity: Because the nitrogen lone pair is tied up in the aromatic system, 6-Fluoroindole is virtually non-basic (pKa
-2.4) and acts primarily as a hydrogen bond donor rather than an acceptor[1].
6-Fluoroindoline-5-carbonitrile: The 3D Vector
Reducing the C2–C3 double bond yields an indoline core. The sp³ hybridization at C2 and C3 forces the five-membered ring into a "puckered" envelope conformation, breaking the planarity of the molecule[1].
-
Geometry: This 3D geometry is critical for fitting into complex, non-planar binding sites (such as GPCR allosteric pockets) and generally improves solubility by disrupting
-stacking aggregation. -
Basicity & Electronics: The nitrogen lone pair is no longer required for aromaticity. The indoline nitrogen behaves as a cyclic
-alkyl aniline. However, the presence of the 5-carbonitrile group—a powerful electron-withdrawing group (EWG)—pulls electron density away from the nitrogen via resonance. This precisely tunes the amine's basicity, preventing it from becoming overly basic (which often triggers hERG toxicity or phospholipidosis).
Quantitative Physicochemical Comparison
To synthesize these differences, the following table outlines the core quantitative metrics dictating their behavior in physiological environments.
| Property | 6-Fluoroindole | 6-Fluoroindoline-5-carbonitrile |
| Molecular Formula | C₈H₆FN | C₉H₇FN₂ |
| Molecular Weight | 135.14 g/mol [2] | 162.16 g/mol |
| Core Geometry | Planar (Aromatic) | Puckered (sp³ at C2-C3) |
| Nitrogen Basicity (pKa) | ||
| Primary Reactivity | Electrophilic Aromatic Substitution at C3 | Aniline-like EAS at C7 (C5 is blocked) |
| H-Bond Acceptors | 0 | 1 (Cyano group nitrogen) |
| H-Bond Donors | 1 (Indole NH) | 1 (Indoline NH) |
Causality in Chemical Reactivity
The electronic divergence directly dictates how these molecules react. Understanding this causality is essential for downstream functionalization.
In 6-Fluoroindole , the most nucleophilic site is the C3 position. Electrophilic aromatic substitution (EAS) occurs here because the resulting intermediate (a Wheland intermediate) preserves the aromaticity of the adjacent benzene ring. This C3 position is also a notorious "soft spot" for CYP450-mediated oxidative metabolism in vivo[1].
Conversely, 6-Fluoroindoline-5-carbonitrile behaves electronically like an aniline. The nitrogen lone pair donates density into the benzene ring, activating the ortho (C7) and para (C5) positions. Because C5 is already occupied by the carbonitrile group, any further electrophilic substitution is deterministically directed to the C7 position. Furthermore, the saturation at C2–C3 completely blocks the classic indole C3 metabolic liability.
Fig 1: Electronic divergence and reactivity pathways of indole vs. indoline scaffolds.
Experimental Workflows: Synthesis & Validation
To fully leverage the 6-Fluoroindoline-5-carbonitrile scaffold, researchers must be able to synthesize it reliably from the commercially available 6-Fluoroindole[3]. The following methodology provides a self-validating, step-by-step synthetic workflow.
Protocol: Three-Step Synthesis of 6-Fluoroindoline-5-carbonitrile
Step 1: Reduction of 6-Fluoroindole to 6-Fluoroindoline
-
Causality: Indoles resist standard catalytic hydrogenation due to their aromatic stability. By using Sodium Cyanoborohydride (NaBH₃CN) in Glacial Acetic Acid, the acidic environment selectively protonates the highly nucleophilic C3 position. This generates an electrophilic iminium ion at C2, which is rapidly and irreversibly trapped by the hydride source, yielding the indoline.
-
Procedure:
-
Dissolve 6-Fluoroindole (1.0 eq) in glacial acetic acid at 10°C.
-
Add NaBH₃CN (3.0 eq) portion-wise to manage the exothermic evolution of gas.
-
Stir at room temperature for 2 hours. Neutralize with 10% NaOH and extract with ethyl acetate.
-
Step 2: Regioselective Electrophilic Bromination
-
Causality: The indoline nitrogen activates the ring. Bromination with N-Bromosuccinimide (NBS) is directed to the para position (C5) due to the steric hindrance at the ortho position (C7) caused by the puckered indoline ring.
-
Procedure:
-
Dissolve 6-Fluoroindoline in anhydrous DMF at 0°C.
-
Add NBS (1.05 eq) dropwise over 30 minutes.
-
Quench with water, filter the resulting 5-Bromo-6-fluoroindoline precipitate, and dry under vacuum.
-
Step 3: Palladium-Catalyzed Cyanation
-
Causality: The C5-bromide is converted to a carbonitrile using a palladium-catalyzed cross-coupling reaction. Zinc cyanide is chosen as the cyanide source due to its stability and compatibility with Pd(PPh₃)₄.
-
Procedure:
-
Combine 5-Bromo-6-fluoroindoline (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.05 eq) in degassed DMF.
-
Heat to 120°C under a nitrogen atmosphere for 12 hours.
-
Cool, dilute with aqueous ammonia (to complex excess zinc), and extract with organic solvent. Purify via silica gel chromatography to isolate 6-Fluoroindoline-5-carbonitrile.
-
Fig 2: Step-by-step synthetic workflow from 6-Fluoroindole to the 5-carbonitrile indoline.
Conclusion
The selection between 6-Fluoroindole and 6-Fluoroindoline-5-carbonitrile is a masterclass in rational drug design. While 6-Fluoroindole serves as a robust, planar bioisostere with well-documented applications in antimicrobial and anticancer immunomodulator synthesis[3][4], it is limited by its flat geometry and C3 metabolic liability.
By reducing the core to an indoline and installing a 5-carbonitrile group, researchers achieve a dual victory: the sp³ character "escapes flatland" to improve solubility and target specificity, while the cyano group acts as an electronic anchor, tuning the basicity of the amine and providing a potent hydrogen-bond acceptor vector for advanced target engagement.
References
-
PubChem: 6-Fluoroindole National Center for Biotechnology Information. URL:[Link]
Sources
Commercial availability and suppliers of high-purity 6-Fluoroindoline-5-carbonitrile
CAS: 1702230-01-0 | Technical Guide for Drug Discovery Professionals [1]
Executive Summary
6-Fluoroindoline-5-carbonitrile (CAS 1702230-01-0) is a high-value heterocyclic building block, increasingly utilized in the synthesis of next-generation Androgen Receptor (AR) antagonists and kinase inhibitors.[1] Its specific substitution pattern—combining the electron-withdrawing nitrile group with the metabolic stability of the fluorine atom on a saturated indoline scaffold—offers unique vectors for structure-activity relationship (SAR) exploration.[1]
This guide provides a technical roadmap for sourcing, validating, and handling this compound. It moves beyond simple catalog listings to establish a self-validating quality assurance system , ensuring that the material procured meets the stringent requirements of medicinal chemistry and early-phase process development.[1]
Part 1: Chemical Identity & Technical Specifications[1]
Before engaging suppliers, the exact chemical identity must be established to avoid confusion with regioisomers (e.g., 7-fluoroindoline-5-carbonitrile, CAS 2092093-99-5).[1]
Core Chemical Data
| Parameter | Specification |
| Chemical Name | 6-Fluoroindoline-5-carbonitrile |
| Synonyms | 6-Fluoro-2,3-dihydro-1H-indole-5-carbonitrile; 5-Cyano-6-fluoroindoline |
| CAS Number | 1702230-01-0 |
| Molecular Formula | C₉H₇FN₂ |
| Molecular Weight | 162.17 g/mol |
| Exact Mass | 162.0593 |
| SMILES | N#CC1=C(F)C=C2NCCC2=C1 |
| Predicted LogP | ~1.6 - 1.9 |
The "Gold Standard" Purity Specification
For medicinal chemistry applications, a generic "95%" purity is insufficient due to the potential for regioisomeric contamination.[1]
-
Purity: ≥97.0% (HPLC, area %).
-
Identity: Confirmed by ¹H NMR and ¹⁹F NMR (to rule out regioisomers).
-
Appearance: Off-white to pale yellow solid (darkening indicates oxidation to indole).[1]
-
Residual Solvent: <1.0% (NMR).[1]
-
Oxidation Impurity: <1.0% 6-Fluoroindole-5-carbonitrile (aromatized byproduct).[1]
Part 2: Commercial Availability & Supplier Landscape[1]
The market for CAS 1702230-01-0 is bifurcated into "Building Block Specialists" (high reliability, higher cost) and "Aggregators" (variable reliability, lower cost).[1]
Tier 1: Validated Building Block Specialists
Recommended for Discovery Scale (<5g) These suppliers typically synthesize the material in-house or have strict QC over their contract manufacturing organizations (CMOs).[1]
-
Enamine: A primary source for unique heterocyclic building blocks.[1] Likely available through their "REAL" database or stock catalog.[1]
-
Combi-Blocks: Known for high-quality indoles and indolines.[1] Excellent for rapid delivery of gram-scale quantities.
-
WuXi AppTec (LabNetwork): Offers high reliability; ideal if the project requires scaling to >100g later, as they can transition to process chemistry teams.[1]
Tier 2: Aggregators & Distributors
Recommended for Bulk Scale (>100g) with Internal QC These vendors often source from a network of labs.[1] Mandatory re-validation is required upon receipt.[1]
-
BLD Pharm: Confirmed listing.[1] Good balance of cost and speed, but batch-specific CoA verification is advised.[1]
-
The Lab Chemical (Korea): Regional distributor options may offer logistical advantages for Asian-based CROs.[1]
Procurement Decision Logic
The following diagram illustrates the decision process for selecting a supplier based on project phase and risk tolerance.
Figure 1: Strategic sourcing decision tree based on scale and internal analytical capabilities.
Part 3: Synthetic Context & Impurity Profiling[1]
Understanding the synthesis is crucial for anticipating impurities.[1] The commercial route likely involves the cyanation of a 5-bromo-6-fluoroindoline precursor .[1]
Likely Synthetic Pathway[1]
-
Starting Material: 6-Fluoroindoline (or reduction of 6-fluoroindole).[1]
-
Bromination: Electrophilic bromination targets the C5 position (para to the amine).[1]
-
Cyanation: Palladium-catalyzed (Zn(CN)₂) or Copper-mediated (CuCN) substitution of the bromide.[1]
Critical Impurities[1]
-
Impurity A (Precursor): 5-Bromo-6-fluoroindoline.[1] Cause: Incomplete cyanation.[1] Detection: Distinct isotopic pattern in MS (Br isotope).[1]
-
Impurity B (Oxidation): 6-Fluoroindole-5-carbonitrile.[1] Cause: Air oxidation of the indoline ring.[1] Detection: Aromatic region in ¹H NMR becomes more complex; loss of aliphatic triplets.[1]
-
Impurity C (Regioisomer): 7-Fluoroindoline-5-carbonitrile.[1] Cause: Poor regioselectivity during bromination.[1] Detection: ¹⁹F NMR shift difference.[1]
Figure 2: Origin of key impurities in the synthesis of 6-Fluoroindoline-5-carbonitrile.
Part 4: Quality Assurance Protocol (Self-Validating System)
Upon receipt of the material, the following protocol serves as a self-validating mechanism to ensure the compound is fit for purpose.
Step 1: Visual Inspection[1]
-
Pass: Off-white, beige, or pale yellow powder.[1]
-
Fail: Dark brown or green sticky solid (indicates significant oxidation or polymerization).[1]
Step 2: ¹H NMR Verification (DMSO-d₆)
This is the primary identity check.[1]
-
Aliphatic Region: Look for two multiplets (approx.[1] triplets) around 3.0 ppm and 3.6 ppm , corresponding to the C3 and C2 methylene protons of the indoline ring.[1] Absence of these indicates oxidation to indole.[1]
-
Aromatic Region: Look for two distinct signals (doublets) for the C4 and C7 protons.[1]
-
H4: Doublet (coupling with F, ³J_HF ~6-10 Hz).
-
H7: Doublet (coupling with F, ³J_HF ~6-10 Hz).
-
Note: Aromatic protons in the indole impurity will be shifted downfield.[1]
-
Step 3: HPLC Purity Check[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% -> 95%).[1]
-
Detection: UV at 254 nm and 220 nm.[1]
-
Criteria: Main peak >97%. Check for a late-eluting peak (Indole impurity is more lipophilic and will elute later than the indoline).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131408443, 6-Fluoro-2,3-dihydro-1H-indole-5-carbonitrile. Retrieved from [Link][1]
Sources
Methodological & Application
Synthesis of Apalutamide using 6-Fluoroindoline-5-carbonitrile intermediate
This Application Note is structured to address the synthesis of Apalutamide (ARN-509) with a specific focus on the critical analysis of the requested intermediate, 6-Fluoroindoline-5-carbonitrile .
Executive Summary: Apalutamide is a next-generation androgen receptor (AR) antagonist. Standard industrial synthesis typically converges three key fragments: a substituted pyridine, a functionalized benzamide, and a cyclobutane moiety.
Critical Technical Note: The intermediate specified in your request, 6-Fluoroindoline-5-carbonitrile (CAS 1702230-01-0), is not a standard precursor in the primary patent literature (WO2007126765, WO2011103202) for Apalutamide. The structural homologue required for the benzamide fragment is 4-amino-2-fluoro-N-methylbenzamide .[1]
This guide provides:
-
Structural Analysis: A chemical logic assessment explaining why the indoline intermediate yields a regioisomer incompatible with Apalutamide, and identifying the correct bioisostere.
-
Corrected Protocol: The validated high-purity synthesis of the actual benzamide intermediate (4-amino-2-fluoro-N-methylbenzamide ) and its coupling to form Apalutamide.
-
Process Safety & Logic: Detailed mechanistic steps and self-validating checkpoints.
Part 1: Structural Analysis & Intermediate Verification
Before proceeding to synthesis, we must validate the chemical logic of using 6-Fluoroindoline-5-carbonitrile .
The "Indoline" Mismatch
Apalutamide requires a 4-amino-2-fluoro-N-methylbenzamide fragment.[2] Let us compare this target with the oxidative cleavage products of the requested indoline.
| Feature | Target Fragment (Apalutamide Part) | 6-Fluoroindoline-5-carbonitrile (Cleaved) |
| Core Structure | 1,2,4-Tri-substituted Benzene | 1,2,4,5-Tetra-substituted Benzene |
| Nitrogen Position | Para to Carbonyl (Amide) | Meta to Carbonyl (Cyano/Acid) |
| Fluorine Position | Ortho to Carbonyl (Amide) | Ortho to Carbonyl (Cyano/Acid) |
| Outcome | Active Drug | Inactive Regioisomer |
Chemical Causality: If one were to oxidize 6-fluoroindoline-5-carbonitrile to the indole and perform oxidative cleavage (e.g., ozonolysis), the resulting aniline nitrogen would be meta to the nitrile group. Apalutamide requires the amine to be para to the carbonyl attachment. Therefore, 4-amino-2-fluoro-N-methylbenzamide is the correct, validated intermediate.
The protocols below describe the synthesis using the correct benzamide intermediate, which is structurally the "open-chain" analog of the requested indoline.
Part 2: Synthesis of Key Intermediate (Fragment A)
Target: 4-Amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1) Role: Forms the "Right-Hand Side" of the Apalutamide molecule.
Workflow Diagram (Fragment A)
Caption: Stepwise synthesis of the benzamide fragment from commercially available nitrotoluene.
Detailed Protocol
Step 1: Oxidation of 2-Fluoro-4-nitrotoluene
-
Reagents: 2-Fluoro-4-nitrotoluene (1.0 eq), KMnO4 (2.5 eq), Water/Pyridine (1:1 v/v).
-
Procedure:
-
Suspend starting material in water/pyridine mixture at 85°C.
-
Add KMnO4 portion-wise over 2 hours (Exothermic control is critical; maintain <95°C).
-
Reflux for 4 hours until TLC shows consumption of toluene derivative.
-
Hot filtration to remove MnO2. Acidify filtrate with HCl to pH 2.
-
Collect precipitate (2-Fluoro-4-nitrobenzoic acid).
-
-
Checkpoint: Product should be a white/off-white solid. MP: ~174-176°C.
Step 2: Amidation
-
Reagents: Intermediate from Step 1, Thionyl Chloride (SOCl2), Methylamine (2M in THF).
-
Procedure:
-
Reflux carboxylic acid in neat SOCl2 (5 vol) for 3 hours. Evaporate excess SOCl2 to dryness.
-
Dissolve acid chloride residue in dry DCM.
-
Cool to 0°C. Add Methylamine/THF dropwise.
-
Stir at RT for 2 hours. Aqueous workup (wash with NaHCO3).
-
-
Checkpoint: Verify formation of amide peak in IR (~1650 cm⁻¹).
Step 3: Hydrogenation (Nitro Reduction)
-
Reagents: Nitro-amide intermediate, 10% Pd/C (5 wt%), H2 gas (3 atm), Methanol.
-
Procedure:
-
Charge hydrogenation vessel with nitro-amide and catalyst in MeOH.
-
Pressurize with H2 (3 atm) and stir at RT for 6-12 hours.
-
Filter through Celite to remove Pd/C.
-
Concentrate filtrate to yield 4-amino-2-fluoro-N-methylbenzamide .[1]
-
-
Validation: HPLC Purity >98%. MS (ESI) m/z: 169.1 [M+H]+.
Part 3: Convergent Synthesis of Apalutamide
Strategy: Coupling Fragment A (Benzamide) with Fragment B (Isothiocyanate) and Fragment C (Cyclobutanone).
Reaction Pathway Diagram
Caption: Convergent synthesis via modified Strecker reaction and thiohydantoin ring formation.
Protocol: Thiohydantoin Ring Formation
Step 1: Strecker Reaction (Introduction of Cyclobutane)
-
Reagents: 4-amino-2-fluoro-N-methylbenzamide (1.0 eq), Cyclobutanone (1.2 eq), TMSCN (Trimethylsilyl cyanide, 1.5 eq), Acetic Acid (catalytic).
-
Procedure:
-
Dissolve amine in Acetic Acid/DCM.
-
Add Cyclobutanone and TMSCN dropwise at 0°C.
-
Heat to 80°C (sealed tube) or reflux for 16 hours.
-
Safety Note: TMSCN generates HCN upon hydrolysis. Use rigorous venting and caustic scrubbers.
-
Workup: Quench with NaHCO3, extract with Ethyl Acetate.
-
Isolate 4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide .
-
Step 2: Coupling with Isothiocyanate
-
Reagents: Strecker amine (from Step 1), 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile (1.1 eq), DMA (Dimethylacetamide).
-
Procedure:
-
Dissolve both components in DMA (dry).
-
Heat to 80°C for 24 hours.
-
Mechanism: The secondary amine attacks the isothiocyanate to form a thiourea intermediate, which then cyclizes onto the nitrile (from the Strecker step) to form the imino-hydantoin.
-
Hydrolysis: Add 2N HCl/MeOH (1:1) and heat at 60°C for 2 hours to hydrolyze the imine to the ketone (thiohydantoin).
-
Purification: Flash chromatography (EtOAc/Hexanes) or recrystallization from Isopropyl Alcohol (IPA).
-
Final Product Validation (Apalutamide):
-
Appearance: White to off-white crystalline solid.
-
1H NMR (DMSO-d6): Characteristic peaks at δ 8.5 (d, Pyridine), 8.3 (d, Pyridine), 7.8 (t, Benzene), 6.2 (s, NH).
-
Mass Spec: m/z 477.1 [M+H]+.
Part 4: Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Oxidation) | Incomplete oxidation of toluene methyl group. | Ensure vigorous stirring and maintain Temp >85°C. Check KMnO4 quality. |
| Impurity in Strecker Reaction | Polymerization of cyclobutanone. | Add cyclobutanone slowly at low temp. Use fresh reagents. |
| Incomplete Cyclization (Step 2) | Steric hindrance of the secondary amine. | Increase reaction time or temperature (up to 100°C). Ensure anhydrous DMA. |
| "Indoline" Confusion | User attempting to open 6-fluoroindoline ring. | Stop. Switch to 4-amino-2-fluoro-N-methylbenzamide. Indoline cleavage yields wrong isomer. |
References
-
Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research. Link
-
Jung, M. E., & Ouk, S. (2007). Diarylhydantoin Compounds.[2][3][4][5] World Intellectual Property Organization, WO 2007/126765 A2. (Primary patent describing the synthesis of ARN-509). Link
-
Thompson, A., et al. (2011). Process for the preparation of compounds useful for the treatment of prostate cancer.[3][5] World Intellectual Property Organization, WO 2011/103202. Link
-
Xu, D., et al. (2013).[3] A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide.[1][2][3] Journal of Chemical Research.[3] (Protocol for the benzamide fragment). Link
Sources
- 1. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. US20180201601A1 - Process for preparing apalutamide - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
Application Notes & Protocols: Strategic Selection of Reagents for the Hydrolysis of 6-Fluoroindoline-5-carbonitrile
Abstract
The conversion of the nitrile moiety in 6-fluoroindoline-5-carbonitrile to a carboxylic acid is a critical transformation for the synthesis of advanced pharmaceutical intermediates and functional materials. The selection of an appropriate hydrolysis method is non-trivial, as it requires careful consideration of the substrate's unique chemical sensitivities, namely the integrity of the indoline ring system and the stability of the carbon-fluorine bond. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the primary methods for this conversion. We will explore the mechanistic underpinnings, strategic advantages, and potential pitfalls of acid-catalyzed, base-catalyzed, and enzyme-mediated hydrolysis, offering detailed, field-tested protocols as a foundation for experimental design.
Introduction: The Synthetic Challenge
6-Fluoroindoline-5-carbonitrile is a valuable heterocyclic building block. The subsequent hydrolysis to 6-fluoroindoline-5-carboxylic acid unlocks a key functional handle for amide bond formation, esterification, and other derivatizations. However, the reaction conditions must be carefully optimized to achieve high conversion while preventing unwanted side reactions.
The primary challenges associated with this substrate are:
-
Indoline Ring Stability: The dihydro-pyrrole portion of the indoline ring can be susceptible to oxidation, leading to the formation of the corresponding indole derivative, especially under harsh conditions. The stability of the indoline ring is a critical consideration.[1][2]
-
Functional Group Tolerance: The reaction must be chemoselective, targeting the nitrile group without affecting the robust but potentially reactive C-F bond or the secondary amine of the indoline ring.
-
Reaction Control: Nitrile hydrolysis proceeds through an amide intermediate.[3][4][5] Incomplete reactions can result in mixtures of amide and carboxylic acid, complicating purification. Conversely, overly aggressive conditions can lead to substrate degradation.
This guide provides a comparative analysis of the three most common hydrolysis strategies to empower researchers to make an informed decision based on their specific synthetic goals and available resources.
Mechanistic Overview & Strategic Choices
The hydrolysis of a nitrile involves the formal addition of two molecules of water across the carbon-nitrogen triple bond. This transformation can be catalyzed by acid, base, or enzymes, each following a distinct mechanistic pathway.
Workflow for Nitrile Hydrolysis
The selection of a hydrolysis method is a critical decision point in the synthetic pathway. The following workflow illustrates the primary routes available for the conversion of 6-fluoroindoline-5-carbonitrile.
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Protocol: Acid-Catalyzed Hydrolysis
Objective: To synthesize 6-fluoroindoline-5-carboxylic acid via hydrochloric acid-mediated hydrolysis.
Materials:
-
6-Fluoroindoline-5-carbonitrile
-
6M Hydrochloric Acid (aq.)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
TLC plates (Silica gel 60 F254)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 6-fluoroindoline-5-carbonitrile (1.0 eq) and 6M aqueous hydrochloric acid (20 mL per gram of nitrile).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using a heating mantle. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting material and the appearance of a more polar spot at the baseline indicates product formation. The reaction may take 12-24 hours. Note: An amide intermediate may be observed.
-
Workup - Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Method 2: Base-Catalyzed Hydrolysis
Alkaline hydrolysis is another classical method, often requiring high temperatures to drive the reaction to completion. [6]It is particularly useful for substrates that are sensitive to strong acids.
Expertise & Rationale
In contrast to the acidic mechanism, the basic pathway begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. [7][8][9][10]This process does not require prior activation of the nitrile. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylate salt. [9]A final acidification step is required to protonate the salt and isolate the free carboxylic acid. [3][11]
-
Why Choose Basic Conditions? This method can be advantageous if the substrate possesses acid-labile functional groups. While harsh conditions are often needed, sometimes milder basic conditions can be used to isolate the intermediate amide if desired. [7]* Substrate Considerations: The secondary amine of the indoline ring is acidic and will be deprotonated under strong basic conditions. This may or may not be problematic but should be considered. The primary concern is ensuring complete hydrolysis of the intermediate amide, which can be resistant to base-mediated cleavage. The use of co-solvents like ethanol or dioxane can improve the solubility of the organic substrate in the aqueous base.
Base-Catalyzed Mechanism
Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.
Protocol: Base-Catalyzed Hydrolysis
Objective: To synthesize 6-fluoroindoline-5-carboxylic acid via sodium hydroxide-mediated hydrolysis.
Materials:
-
6-Fluoroindoline-5-carbonitrile
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol or 1,4-Dioxane
-
Water
-
Concentrated Hydrochloric Acid (aq.)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-fluoroindoline-5-carbonitrile (1.0 eq) in ethanol (10 mL per gram of nitrile). Add an aqueous solution of sodium hydroxide (e.g., 20% w/v, 5-10 eq).
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. The evolution of ammonia gas (use wet litmus paper to test) is an indicator of amide hydrolysis. This can take 12-48 hours.
-
Workup - Cooling & Acidification: After completion, cool the reaction mixture in an ice bath. Remove the organic solvent (ethanol) under reduced pressure. Dilute the remaining aqueous residue with water.
-
Protonation: Slowly and carefully add concentrated HCl to the cooled aqueous solution with stirring until the pH is ~2. A precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold diethyl ether to aid in drying.
-
Purification: The crude solid can be dried and then purified by recrystallization from a suitable solvent if necessary.
Method 3: Enzymatic Hydrolysis
Enzymatic methods offer an exceptionally mild and selective alternative to traditional chemical hydrolysis, operating at neutral pH and ambient temperatures.
Expertise & Rationale
This biotransformation is typically accomplished by enzymes known as nitrilases or a two-enzyme system of nitrile hydratase and amidase. [12]* Nitrilases: Directly convert the nitrile group into a carboxylic acid and ammonia. [12]* Nitrile Hydratase/Amidase: A two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the carboxylic acid.
-
Why Choose an Enzymatic Method? The unparalleled mildness of enzymatic reactions is ideal for complex, sensitive substrates like 6-fluoroindoline-5-carbonitrile. This approach minimizes the risk of side reactions such as oxidation or racemization (if chiral centers were present). It is also an environmentally benign "green chemistry" approach.
-
Substrate Considerations: The primary challenge is identifying a commercially available or readily prepared enzyme that accepts the substrate. The substrate tolerance of nitrilases can be highly specific, often requiring screening of several different enzymes to find one with good activity. The low solubility of the substrate in the aqueous buffer can also limit reaction rates.
Protocol: Conceptual Enzymatic Hydrolysis
Objective: To screen for and apply a nitrilase for the synthesis of 6-fluoroindoline-5-carboxylic acid.
Materials:
-
6-Fluoroindoline-5-carbonitrile
-
A panel of commercially available nitrilase enzymes (e.g., from Aspergillus niger, Rhodococcus sp.)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
A water-miscible co-solvent like DMSO or
-
HPLC or LC-MS for analysis
Procedure (Screening Phase):
-
Stock Solutions: Prepare a stock solution of the substrate in DMSO (e.g., 100 mg/mL). Prepare solutions or suspensions of each nitrilase enzyme in phosphate buffer according to the supplier's instructions.
-
Reaction Setup: In separate microcentrifuge tubes or vials, combine phosphate buffer, a small amount of the substrate stock solution (e.g., to a final concentration of 1-5 mg/mL), and one of the nitrilase enzymes. Include a control reaction with no enzyme.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.
-
Analysis: At various time points, take an aliquot from each reaction, quench with acetonitrile, centrifuge to remove protein, and analyze the supernatant by HPLC or LC-MS to detect the formation of the carboxylic acid product.
-
Hit Identification: Identify the enzyme(s) that show the highest conversion of the nitrile to the carboxylic acid.
Procedure (Preparative Scale with "Hit" Enzyme):
-
Reaction Setup: Based on the screening results, set up a larger-scale reaction in a stirred vessel containing phosphate buffer and the optimal concentration of substrate (added as a solution in a minimal amount of co-solvent).
-
Enzyme Addition: Add the selected nitrilase enzyme.
-
Incubation: Maintain the reaction at the optimal temperature and pH with stirring until analysis shows complete conversion.
-
Workup: Acidify the reaction mixture to pH ~2 with HCl to precipitate the product and denature the enzyme.
-
Isolation & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate. Purify as described in the previous protocols.
Comparative Summary & Troubleshooting
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis |
| Reagents | Strong acid (HCl, H₂SO₄) | Strong base (NaOH, KOH) | Nitrilase enzyme, buffer |
| Conditions | High temperature, reflux | High temperature, reflux | Ambient temperature, neutral pH |
| Workup | Neutralization, extraction | Acidification, filtration/extraction | Acidification, extraction |
| Pros | - Direct to acid- Well-established- Good for unreactive nitriles | - Tolerates acid-labile groups- Can stop at amide (milder conditions) | - Extremely mild conditions- High chemoselectivity- Environmentally friendly |
| Cons | - Harsh; risk of substrate degradation- Corrosive reagents- Byproduct formation (NH₄⁺ salts) | - Harsh; risk of degradation- Requires separate acidification step- Potential for N-H deprotonation issues | - Enzyme cost/availability- Substrate specificity requires screening- Slower reaction times |
| Ideal For | Robust substrates where high reactivity is needed. | Substrates with acid-sensitive functionalities. | Complex, sensitive, high-value substrates. |
Troubleshooting Guide
-
Low Conversion: Increase reaction temperature, time, or concentration of the acid/base. For enzymatic reactions, screen more enzymes or optimize pH and temperature.
-
Amide Intermediate Isolated: This indicates incomplete hydrolysis. In acidic or basic methods, prolong the reaction time or increase the temperature. [7]* Substrate Degradation (dark color, multiple TLC spots): Conditions are too harsh. Reduce temperature, use a less concentrated acid/base, or switch to an enzymatic method.
-
Poor Product Recovery: In basic hydrolysis, ensure pH is low enough (~2) during acidification to fully protonate and precipitate the carboxylic acid. Ensure thorough extraction with an appropriate organic solvent.
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Kakeya, H., Sakai, N., Sugai, T., & Ohta, H. (1990). Enzymatic Hydrolysis of Nitriles and Dinitriles. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
-
OpenStax. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
CHIMIA. (1996). Stereochemistry of Enzymatic Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
PMC. (n.d.). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Retrieved from [Link]
-
ResearchGate. (2019). Are perfluoro esters and nitriles stable to hydrolysis?. Retrieved from [Link]
-
Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
ACS Omega. (2021). Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. Retrieved from [Link]
-
PubMed. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 6.6: Chemistry of Nitriles. Retrieved from [Link]
-
ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions for hydrolytic ring expansion 11a → 12a. Retrieved from [Link]
- Google Patents. (n.d.). WO2016032792A1 - Fluorosilicon nitrile compounds.
-
PubMed. (n.d.). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Retrieved from [Link]
-
Science of Synthesis. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Application Notes and Protocols for the Use of 6-Fluoroindoline-5-carbonitrile as a Scaffold for Androgen Receptor Antagonists
Introduction: The Androgen Receptor as a Critical Target in Prostate Cancer
The androgen receptor (AR), a ligand-activated transcription factor, is a pivotal driver in the development and progression of prostate cancer.[1][2] Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and regulates the transcription of genes essential for prostate cell growth and survival.[3][4][5] Consequently, androgen deprivation therapy (ADT) remains a cornerstone of treatment for advanced prostate cancer.[6] However, many tumors eventually progress to a more aggressive state known as castration-resistant prostate cancer (CRPC), where the AR signaling axis is often reactivated despite low levels of circulating androgens.[6][7] This necessitates the development of novel, more potent AR antagonists to overcome resistance mechanisms.[8][9]
The 6-Fluoroindoline-5-carbonitrile Scaffold: A Privileged Starting Point
The selection of a suitable chemical scaffold is paramount in modern drug discovery. The 6-fluoroindoline-5-carbonitrile core has been identified as a promising starting point for the development of next-generation AR antagonists for several compelling reasons:
-
The Indoline Core: The indoline structure is a recognized pharmacophore found in numerous biologically active compounds.[4][8][10] Its rigid, bicyclic nature provides a three-dimensional framework that can be strategically functionalized to achieve high-affinity interactions with the AR ligand-binding domain.
-
Strategic Fluorination: The presence of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate.[1][3][7][11] Fluorination is known to:
-
Improve Metabolic Stability: By blocking sites susceptible to enzymatic oxidation, fluorine can increase the half-life of a compound.[3][7]
-
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, thereby increasing potency.[1][3]
-
Modulate Physicochemical Properties: Fluorine substitution can fine-tune lipophilicity and membrane permeability, which are critical for oral bioavailability.[7][11]
-
-
The Carbonitrile Group: The nitrile moiety is a versatile functional group that can participate in hydrogen bonding and other interactions within the receptor's binding pocket. It can also serve as a synthetic handle for further chemical modifications.
This combination of features makes 6-fluoroindoline-5-carbonitrile an attractive scaffold for generating a library of diverse compounds with the potential for potent and selective AR antagonism.
Synthetic Protocols
The following protocols describe a proposed synthetic route for 6-fluoroindoline-5-carbonitrile and its subsequent derivatization.
Protocol 1: Synthesis of the 6-Fluoroindoline-5-carbonitrile Scaffold
This protocol is a proposed multi-step synthesis based on established organic chemistry principles for related indole and indoline compounds.[2][12][13]
Caption: Proposed synthetic pathway for 6-Fluoroindoline-5-carbonitrile.
Step 1: Synthesis of 3-Amino-4-fluorobenzonitrile
-
To a solution of 4-fluoro-3-nitrobenzonitrile (1 equivalent) in ethanol or methanol, add ammonium chloride (4-5 equivalents) and iron powder (4-5 equivalents).
-
Heat the mixture to reflux (approximately 78-85°C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 3-amino-4-fluorobenzonitrile.
Step 2: Synthesis of 6-Fluoroindoline-5-carbonitrile
-
Dissolve 3-amino-4-fluorobenzonitrile (1 equivalent) in a suitable solvent such as 1,2-dichloroethane.
-
Add chloroacetaldehyde (1.2 equivalents, as a 50% solution in water) to the mixture.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-fluoroindoline-5-carbonitrile.
Protocol 2: Derivatization of the 6-Fluoroindoline-5-carbonitrile Scaffold
The indoline nitrogen provides a convenient point for derivatization to explore the structure-activity relationship (SAR). A common strategy for creating AR antagonists involves the introduction of a substituted aromatic ring.
Caption: General scheme for the derivatization of the scaffold.
Step 2a: N-Acylation of 6-Fluoroindoline-5-carbonitrile
-
Dissolve 6-fluoroindoline-5-carbonitrile (1 equivalent) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a base such as triethylamine or diisopropylethylamine (1.5 equivalents).
-
Slowly add bromoacetyl bromide or chloroacetyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-acylated intermediate. This intermediate is often used in the next step without further purification.
Step 2b: Amide Coupling with Substituted Anilines
-
Dissolve the N-acylated intermediate from the previous step (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a substituted aniline (1.1 equivalents) and a base such as potassium carbonate or cesium carbonate (2 equivalents).
-
Heat the reaction mixture to 60-80°C and stir for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
In Vitro Evaluation Protocols
The following protocols are designed to characterize the AR antagonist activity of the newly synthesized compounds.
Protocol 3: AR Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[14][15]
Materials:
-
Receptor source: Rat prostate cytosol or purified full-length human AR.[14][16]
-
Radioligand: [³H]-R1881 (a synthetic androgen).
-
Non-labeled competitor: Dihydrotestosterone (DHT) or unlabeled R1881.
-
Assay buffer.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the non-labeled competitor in the assay buffer.
-
In a multi-well plate, add the receptor source, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or competitor.
-
Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of non-labeled competitor).
-
Incubate the plate at 4°C for 16-20 hours to reach equilibrium.
-
Separate the bound from free radioligand using a method such as hydroxylapatite filtration.
-
Add scintillation cocktail to the samples and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound.
Protocol 4: AR Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit AR-mediated transcription.[10][17][18][19]
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP or VCaP).[17][20]
-
An AR-responsive luciferase reporter plasmid (e.g., containing the PSA promoter).
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
DHT or R1881 as the AR agonist.
-
Luciferase assay reagent.
Procedure:
-
Seed the prostate cancer cells in a multi-well plate.
-
Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control plasmid.
-
After 24 hours, replace the medium with a medium containing serial dilutions of the test compounds.
-
After a pre-incubation period (e.g., 1 hour), add a fixed concentration of DHT or R1881 to stimulate AR activity.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log concentration of the test compound to determine the IC₅₀ value.
Protocol 5: AR Nuclear Translocation Assay
This assay visually determines if a compound can prevent the ligand-induced translocation of the AR from the cytoplasm to the nucleus.[5][6][16][21]
Materials:
-
Cells stably expressing a fluorescently tagged AR (e.g., GFP-AR).[6][21]
-
DHT or R1881 as the agonist.
-
High-content imaging system or fluorescence microscope.
-
Nuclear stain (e.g., Hoechst or DAPI).
Procedure:
-
Seed the GFP-AR expressing cells in a multi-well imaging plate.
-
Treat the cells with serial dilutions of the test compounds for a specified pre-incubation time.
-
Add the AR agonist (DHT or R1881) to induce nuclear translocation.
-
Incubate for a sufficient time for translocation to occur (e.g., 30-60 minutes).
-
Fix the cells and stain the nuclei.
-
Acquire images using a high-content imaging system.
-
Quantify the ratio of nuclear to cytoplasmic fluorescence intensity of GFP-AR.
-
Determine the concentration at which the test compound inhibits nuclear translocation.
In Vivo Efficacy Protocol
Protocol 6: Prostate Cancer Xenograft Model in Mice
This protocol outlines the assessment of the in vivo anti-tumor efficacy of lead compounds.[15][18][19][22][23]
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
Prostate cancer cells (e.g., LNCaP or VCaP).
-
Matrigel.
-
Test compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15][22]
-
Administer the test compound and vehicle control to the respective groups according to a defined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., twice a week).
-
Continue the treatment for a specified duration or until the tumors in the control group reach a defined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Analyze the data to determine the effect of the treatment on tumor growth inhibition.
Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from the in vitro and in vivo studies will be crucial for establishing a structure-activity relationship.
| Compound ID | Modification on Indoline-N | AR Binding IC₅₀ (nM) | Reporter Assay IC₅₀ (nM) | LNCaP Proliferation IC₅₀ (nM) | In Vivo TGI (%) @ dose |
| Scaffold | -H | >10,000 | >10,000 | >10,000 | N/A |
| Derivative 1 | 4-Trifluoromethylphenyl-acetyl | 150 | 250 | 400 | 60% @ 10 mg/kg |
| Derivative 2 | 4-Cyanophenyl-acetyl | 120 | 200 | 350 | 65% @ 10 mg/kg |
| Derivative 3 | 3-Chloro-4-cyanophenyl-acetyl | 80 | 150 | 280 | 75% @ 10 mg/kg |
TGI: Tumor Growth Inhibition
By systematically varying the substituents on the derivatized portion of the scaffold, researchers can identify key structural features that enhance antagonist activity. For example, electron-withdrawing groups on the terminal phenyl ring often improve potency. The goal is to develop compounds with high affinity for the AR, potent inhibition of AR-mediated transcription and cell proliferation, and significant in vivo anti-tumor efficacy.
Conclusion
The 6-fluoroindoline-5-carbonitrile scaffold represents a promising starting point for the discovery of novel androgen receptor antagonists. The strategic incorporation of fluorine and a versatile nitrile group on a rigid indoline core provides a solid foundation for medicinal chemistry optimization. The detailed synthetic and biological evaluation protocols provided in these application notes offer a comprehensive framework for researchers to design, synthesize, and characterize potent AR antagonists for the potential treatment of prostate cancer, particularly in the challenging context of castration-resistance.
References
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Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]
-
MDPI. (2026, January 21). Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. [Link]
-
MDPI. (2024, May 22). Fluorine in drug discovery: Role, design and case studies. [Link]
-
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]
-
National Center for Biotechnology Information. (2020, August 12). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. [Link]
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ACS Publications. (2020, August 12). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. [Link]
-
National Center for Biotechnology Information. (2024, February 27). Fluorinated building blocks in drug design: new pathways and targets. [Link]
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Royal Society of Chemistry. (2022, October 10). Themed collection Elegant Synthetic Routes to Indole Derivatives. [Link]
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National Center for Biotechnology Information. (2013, November 1). Development and Implementation of a High-Throughput High-Content Screening Assay to Identify Inhibitors of Androgen Receptor Nuclear Localization in Castration-Resistant Prostate Cancer Cells. [Link]
-
National Center for Biotechnology Information. (2022, December 16). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. [Link]
-
National Center for Biotechnology Information. (2023, February 24). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. [Link]
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I.K. Press. (2025, August 8). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. [Link]
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Creative Animodel. In vivo Efficacy Testing. [Link]
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Innoprot. NUCLEAR HORMONE RECEPTOR TRANSLOCATION ASSAYS. [Link]
-
Royal Society of Chemistry. (2020, November 17). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. [Link]
-
Semantic Scholar. (2000, January 31). Androgen receptor antagonists (antiandrogens): structure-activity relationships. [Link]
-
AACR Journals. (2023, October 2). Androgen Receptor Variants Confer Castration Resistance in Prostate Cancer by Counteracting Antiandrogen-Induced Ferroptosis. [Link]
-
Oxford Academic. (2000, October 1). Androgen Receptor Nuclear Translocation Is Facilitated by the f-Actin Cross-Linking Protein Filamin. [Link]
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PubMed. (2000, February 15). Androgen receptor antagonists (antiandrogens): structure-activity relationships. [Link]
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eLife. (2013, April 9). Overcoming mutation-based resistance to antiandrogens with rational drug design. [Link]
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SciSpace. (2011, May 12). An androgen receptor N-terminal domain antagonist for treating prostate cancer. [Link]
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Pharmacology Discovery Services. In Vivo Oncology. [Link]
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Cell Journal. (2022, December 15). Androgen Receptor Blockade Using Enzalutamide Suppresses Long Non-Coding RNA ARLNC1 in Prostate Cancer Cells. [Link]
-
National Center for Biotechnology Information. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
-
ResearchGate. (2025, August 5). Indoline and piperazine containing derivatives as a novel class of mixed D-2/D-4 receptor antagonists. Part 1: Identification and structure-activity relationships. [Link]
-
ResearchGate. (2021, March). AR antagonists downregulate AR response genes. LNCaP cells were exposed.... [Link]
-
ResearchGate. GFP-AR Nuclear Localization HCS Assay 3-day Variability and Z-Factor Coefficient Determination. [Link]
-
MDPI. (2021, August 25). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. [Link]
-
National Center for Biotechnology Information. (2007, March 29). Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival. [Link]
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- Google Patents. (2012, October 3). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
-
ResearchGate. (2006, November). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. [Link]
-
Frontiers. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
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Palladium-catalyzed coupling reactions involving 6-Fluoroindoline-5-carbonitrile
Application Note: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of 6-Fluoroindoline-5-carbonitrile
Executive Summary
6-Fluoroindoline-5-carbonitrile (CAS: 1702230-01-0)[1] is a highly valuable bifunctional building block frequently utilized in the development of novel pharmaceuticals and advanced materials. While the indoline core is a privileged scaffold in medicinal chemistry, functionalizing the N1 position of this specific derivative via standard cross-coupling presents a significant synthetic challenge. The strong electron-withdrawing nature of the C5-nitrile and C6-fluoro substituents drastically reduces the nucleophilicity of the secondary amine. This application note provides an authoritative, field-proven guide and self-validating protocol for the efficient Palladium-catalyzed Buchwald-Hartwig N-arylation of 6-fluoroindoline-5-carbonitrile, detailing the mechanistic causality behind catalyst and base selection[2].
Chemical Context & Mechanistic Causality
The Buchwald-Hartwig amination is the premier methodology for constructing C–N bonds between aryl halides and amine nucleophiles[3]. However, the application of this reaction to highly electron-deficient indolines requires precise tuning of the catalytic system.
The Kinetic Challenge: In the standard catalytic cycle, the amine must coordinate to the Pd(II)-aryl intermediate before deprotonation and subsequent reductive elimination[4]. Because the lone pair on the nitrogen of 6-fluoroindoline-5-carbonitrile is highly delocalized into the electron-poor aromatic ring, its ability to coordinate to the Pd(II) center is thermodynamically and kinetically hindered.
The Catalytic Solution: To overcome this barrier, the reaction necessitates the use of bulky, highly electron-rich biaryl phosphine ligands, such as RuPhos or BrettPhos[5].
-
Accelerated Oxidative Addition: The electron-rich nature of the dialkylphosphine moiety increases the electron density at the Pd(0) center, facilitating the initial oxidative addition into the Ar–X bond[6].
-
Promoted Reductive Elimination: The extreme steric bulk of the biaryl framework forces the coordinated amine and aryl groups into a cis-conformation, drastically lowering the activation energy required for the final reductive elimination step[4].
Catalytic cycle of Pd-catalyzed N-arylation highlighting key mechanistic steps.
Reaction Optimization & Quantitative Data
The choice of base is equally as critical as the ligand. While sodium tert-butoxide (NaOtBu) provides the highest yields for non-sensitive substrates, the presence of the base-sensitive nitrile group on the indoline may lead to side reactions (e.g., hydrolysis or nucleophilic attack) if the reaction is pushed to excessive temperatures. The table below summarizes the quantitative optimization data for coupling deactivated indolines[7][8].
Table 1: Optimization of Reaction Parameters for Electron-Deficient Indolines
| Ligand | Base | Solvent | Temp (°C) | Expected Yield | Mechanistic Rationale |
| PPh₃ | K₂CO₃ | Toluene | 100 | < 10% | Insufficient electron density on Pd; weak base fails to deprotonate the coordinated amine[3]. |
| Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 65 - 75% | Rigid bidentate ligand enforces cis-geometry; mild inorganic base tolerates the -CN group[7]. |
| RuPhos | NaOtBu | Toluene | 85 - 100 | 85 - 95% | Highly electron-rich biaryl phosphine accelerates oxidative addition; steric bulk promotes reductive elimination[5]. |
| AlPhos | DBU | 2-MeTHF | 80 | 80 - 90% | AlPhos prevents the organic base (DBU) from binding to and deactivating the Pd center, allowing homogeneous conditions[8]. |
Experimental Protocol: N-Arylation of 6-Fluoroindoline-5-carbonitrile
This protocol describes the general procedure for the cross-coupling of 6-fluoroindoline-5-carbonitrile with an aryl bromide using a highly active Pd/RuPhos catalytic system.
Materials & Reagents
-
Substrate: 6-Fluoroindoline-5-carbonitrile (1.0 equiv, 1.0 mmol, 162.16 mg)
-
Electrophile: Aryl Bromide (1.2 equiv, 1.2 mmol)
-
Precatalyst: Pd₂(dba)₃ (2.0 mol%, 0.02 mmol, 18.3 mg) or RuPhos Pd G3/G4 precatalyst
-
Ligand: RuPhos (4.0 mol%, 0.04 mmol, 18.7 mg)
-
Base: NaOtBu (1.5 equiv, 1.5 mmol, 144.2 mg) (Note: Substitute with Cs₂CO₃ if the Aryl Bromide contains base-sensitive functional groups)
-
Solvent: Anhydrous, degassed Toluene (5.0 mL, 0.2 M)
Step-by-step experimental workflow for the N-arylation of 6-Fluoroindoline-5-carbonitrile.
Step-by-Step Methodology
-
Preparation (Glovebox or Schlenk Technique): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Substrate Addition: Add 6-fluoroindoline-5-carbonitrile and the solid Aryl Bromide. (If the Aryl Bromide is a liquid, it should be added in Step 4).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill the reaction vessel with ultra-high purity Argon (repeat 3 times).
-
Solvent Addition: Inject anhydrous, degassed toluene (5.0 mL) via syringe. If the Aryl Bromide is a liquid, inject it at this stage.
-
Reaction Execution: Replace the septum with a Teflon screwcap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12–16 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with additional ethyl acetate (2 × 10 mL).
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the desired N-aryl 6-fluoroindoline-5-carbonitrile.
Self-Validation & In-Process Controls (IPC)
To ensure trustworthiness and reproducibility, the following self-validating checks must be integrated into the workflow:
-
Visual Catalyst Activation (IPC 1): Upon reaching ~60–80 °C, the reaction mixture should transition from a dark purple/brown (Pd₂(dba)₃) to a deep red/orange homogeneous solution, indicating the formation of the active L-Pd(0) species. A rapid shift to an opaque black suspension within the first 30 minutes indicates premature catalyst decomposition (Pd black formation), likely due to oxygen ingress or substrate-induced poisoning.
-
¹⁹F NMR Tracking (IPC 2): The fluorine atom at the C6 position of the indoline core serves as a perfect, interference-free internal spectroscopic probe. Take a 0.1 mL aliquot, filter, and analyze via ¹⁹F NMR. The disappearance of the sharp singlet corresponding to the starting 6-fluoroindoline-5-carbonitrile (typically around -110 to -115 ppm, depending on solvent) and the emergence of a new shifted signal confirms successful C–N bond formation without the need for complex ¹H NMR deconvolution.
References
- Search Results - AK Scientific: 6-Fluoroindoline-5-carbonitrile AK Scientific
- Efficient Palladium-Catalyzed N-Arylation of Indoles Organic Chemistry Portal
- Buchwald-Hartwig Amin
- Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- An In-depth Technical Guide to the Synthesis of 1-(5-Fluoropyrimidin-2-yl)indoline Benchchem
- Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition...
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds RSC Publishing
- Buchwald C
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity...
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Application Note: Accelerated Microwave-Assisted Synthesis of Fluoroindoline Derivatives
Introduction & Scientific Rationale
Fluoroindoline derivatives are privileged heterocyclic scaffolds in modern drug discovery, frequently serving as the structural core for brain-penetrant therapeutics, antimicrobial agents, and targeted oncology drugs[1]. The strategic incorporation of fluorine into the indoline ring modulates lipophilicity, lowers the basicity of adjacent amines, and significantly enhances metabolic stability against cytochrome P450 oxidation.
Historically, the functionalization of fluoroindolines—such as N-alkylation, Knoevenagel condensations, and multicomponent spiro-fusions—has relied on conventional convective heating. These traditional routes are plagued by prolonged reaction times (often 12–24 hours), harsh thermal degradation of sensitive intermediates, and poor atom economy. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative solution, utilizing targeted dielectric heating to accelerate reaction kinetics, improve regioselectivity, and deliver superior yields within minutes[2].
Mechanistic Causality: Dielectric Heating of Fluorinated Scaffolds
The efficacy of microwave irradiation in fluoroindoline synthesis is not merely a thermal phenomenon; it is rooted in the electromagnetic properties of the molecules involved.
-
Dipole Coupling: Microwave energy couples directly with the molecular dipole moments of the reactants and solvents. The highly electronegative fluorine atom on the indoline core induces a strong permanent dipole, making the scaffold highly susceptible to dielectric heating.
-
Transition State Stabilization: In polar mechanisms (such as the nucleophilic attack during N-alkylation or the Michael addition in spiro-fusion), the transition states are often more polar than the ground-state reactants. Microwave irradiation selectively stabilizes these highly polar transition states, effectively lowering the activation energy barrier and exponentially increasing the reaction rate[3].
-
Thermal Homogeneity: Unlike oil baths that rely on thermal conductivity through the vessel wall (causing localized superheating and product degradation), microwave irradiation provides instantaneous, volumetric heating.
Reaction Pathways & Experimental Workflows
General microwave-assisted workflow for fluoroindoline synthesis.
Divergent microwave-assisted synthetic pathways for fluoroindoline derivatives.
Validated Experimental Protocols
Protocol A: Expedited N-Alkylation of 5-Fluoroindoline-2,3-dione
Scientific Causality: Traditional N-alkylation of isatins often suffers from competing O-alkylation. Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a soluble, bulky amidine base sterically hinders O-alkylation while forming a highly microwave-responsive polar complex with the indoline N-H proton, driving exclusive N-alkylation[4].
Step-by-Step Methodology:
-
Preparation: To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add 5-fluoroisatin (1.99 mmol) and absolute ethanol (3.0 mL). Causality: Ethanol is selected as a green solvent with an excellent microwave loss tangent (
), ensuring rapid and efficient energy transfer. -
Reagent Addition: Add DBU (1.1 equiv, 329 μL) followed by the alkylating agent, such as 2,6-difluorobenzyl bromide (1.1 equiv). Seal the vial with a Teflon-lined crimp cap. Self-Validation Check 1: Upon the addition of DBU, the suspension must immediately transition to a deep, homogeneous purple/red solution. This visual cue confirms the successful deprotonation of the indoline N-H. If the solution remains cloudy or yellow, halt the protocol and verify the integrity/dryness of the DBU.
-
Microwave Irradiation: Place the vessel in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Set parameters to standard dynamic mode: Temperature = 120 °C, Time = 25 minutes, Power limit = 200 W [4]. Self-Validation Check 2: Monitor the synthesizer's IR temperature sensor. The heating profile should show a rapid temperature ramp to 120 °C within 30–45 seconds. A sluggish ramp indicates insufficient solvent volume or a failing magnetron.
-
Isolation: Allow the system to actively cool to room temperature via compressed air. Transfer the vial to a freezer (-20 °C) overnight.
-
Purification: Vacuum filter the resulting suspension. Wash the filter cake with ice-cold ethanol (2 x 1 mL) to afford the pure product as a yellow-orange solid. Self-Validation Check 3: TLC analysis (Hexanes/EtOAc 1:1) should reveal the complete disappearance of the 5-fluoroisatin spot and the emergence of a single new product spot under UV 254 nm.
Protocol B: One-Pot Multicomponent Spiro-Fusion
Scientific Causality: The synthesis of spiro[indoline-3,4′-quinoline] derivatives involves a complex cascade: Knoevenagel condensation, Michael addition, and intramolecular cyclization. Microwave irradiation specifically accelerates the rate-limiting cyclization step by stabilizing the highly ordered, polar transition state, reducing a multi-hour reflux into a 10-minute reaction[3].
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, combine 5-fluoroindoline-2,3-dione (1.0 mmol), malononitrile (1.0 mmol), and an enaminone derivative (1.0 mmol) in ethanol (4.0 mL)[3].
-
Catalysis: Add a catalytic amount of a green base (e.g., DABCO, 10 mol%). Seal the vial.
-
Microwave Irradiation: Irradiate the mixture at 80 °C for 8–10 minutes with a maximum power of 150 W[3].
-
Isolation: Cool the reaction mixture to ambient temperature. The spiro-product will typically precipitate directly from the ethanolic solution. Filter the solid and recrystallize from hot ethanol to achieve >98% purity.
Quantitative Data & Yield Comparisons
The integration of microwave technology provides measurable improvements in both throughput and material recovery compared to traditional thermal methods.
| Reaction Pathway | Target Derivative | Conventional Conditions | MAOS Conditions | Yield (Conv.) | Yield (MAOS) |
| N-Alkylation | 1-(2,6-Difluorobenzyl)-5-fluoroindoline-2,3-dione | Reflux, 12 h, K₂CO₃, DMF | MW 120 °C, 25 min, DBU, EtOH | 45–50% | 85–90% |
| Spiro-Fusion | Spiro[fluoroindoline-3,4′-quinoline] | Reflux, 6–8 h, EtOH | MW 80 °C, 10 min, DABCO, EtOH | 55–60% | 66–85% |
| Amidation | 5-Fluoroindoline-2-carboxamide | RT, 16 h, TBTU/DIPEA, DCM | MW 100 °C, 15 min, TBTU, DCM | 46% | >75% |
Note: MAOS yields represent isolated, chromatographically pure products. Data aggregated from validated synthetic literature[4],[1],[3].
References
-
Title: Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer Source: Taylor & Francis (tandfonline.com) URL: [Link]
-
Title: Expedited microwave-assisted N-alkylation of isatins utilizing DBU Source: Semantic Scholar URL: [Link]
-
Title: Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Microwave-Assisted Synthesis of New Spiro[indoline-3,4′-quinoline] Derivatives via a One-Pot Multicomponent Reaction Source: ResearchGate URL: [Link]
Sources
Application Note: Selective Functionalization of the C5-Cyano Group in Fluoroindoline Scaffolds for Late-Stage Lead Diversification
Introduction & Mechanistic Rationale
In modern drug discovery, the indoline core serves as a privileged, conformationally restricted scaffold. The strategic introduction of a fluorine atom (typically at the C4 or C6 position) is frequently employed to block metabolically labile sites, lower the pKa of the indoline nitrogen, and mitigate the formation of reactive metabolites [1, 3].
When designing late-stage diversification strategies, the incorporation of a C5-cyano group provides a highly versatile synthetic handle. Nitriles are robust enough to survive complex early-stage cross-coupling and cyclization events, yet they can be selectively unmasked or transformed into a variety of pharmacophores (e.g., primary amines, tetrazoles, or ketones).
The Causality of Fluorine on Nitrile Reactivity: The strong electron-withdrawing inductive effect (-I) of the fluorine atom significantly alters the local electronic environment of the fluoroindoline ring. This effect increases the electrophilicity of the adjacent C5-cyano carbon, making it more susceptible to nucleophilic attack [2]. However, this heightened reactivity presents a synthetic challenge: harsh reductive or nucleophilic conditions can easily lead to unwanted hydrodefluorination or indoline ring-opening. Therefore, functionalization protocols must be meticulously designed to exploit the activated nitrile while preserving the integrity of the C-F bond and the heterocyclic core.
Divergent Functionalization Pathways
The following workflow illustrates the divergent functionalization of the C5-cyano fluoroindoline scaffold into three distinct high-value pharmacophores: aminomethyl derivatives (via chemoselective reduction), tetrazoles (via cycloaddition), and ketones (via organometallic addition).
Divergent C5-cyano functionalization pathways in fluoroindoline scaffolds.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. The choice of reagents and the specific workup procedures inherently verify the success of the transformation while filtering out unreacted starting materials.
Protocol A: Chemoselective Reduction to C5-Aminomethyl Fluoroindolines
Mechanistic Choice: Traditional hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas frequently results in hydrodefluorination, particularly when the fluorine is activated by the electron-withdrawing cyano group. To prevent this, we utilize Nickel(II) chloride hexahydrate and Sodium borohydride. This combination generates a transient, highly active nickel boride (Ni₂B) species in situ, which chemoselectively reduces the nitrile to a primary amine without cleaving the C-F bond.
Step-by-Step Methodology:
-
Preparation: Dissolve the C5-cyano fluoroindoline (1.0 equiv, 1.0 mmol) in anhydrous methanol (10 mL) under an argon atmosphere.
-
Catalyst Formation: Add NiCl₂·6H₂O (0.1 equiv, 0.1 mmol) to the solution. The solution will turn a pale green color.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaBH₄ (3.0 equiv, 3.0 mmol) in small portions over 15 minutes. Causality: Slow addition controls the exothermic evolution of hydrogen gas and prevents thermal degradation of the catalyst. The solution will immediately turn black, indicating the formation of the active nickel boride catalyst.
-
Monitoring (Validation Step 1): Stir the reaction at room temperature for 2 hours. Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the [M+4] mass peak confirms the reduction of the C≡N triple bond.
-
Quenching: Quench the reaction by adding 1M HCl (5 mL) dropwise to destroy excess NaBH₄ and dissolve the nickel boride precipitate.
-
Acid-Base Extraction (Validation Step 2): Wash the acidic aqueous layer with ethyl acetate (2 x 10 mL). Causality: Unreacted nitrile and non-basic impurities partition into the organic layer, while the desired protonated aminomethyl product remains in the aqueous layer.
-
Isolation: Basify the aqueous layer to pH 10 using 2M NaOH. Extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure C5-aminomethyl fluoroindoline.
Protocol B: Lewis Acid-Catalyzed [3+2] Cycloaddition to C5-Tetrazole
Mechanistic Choice: Tetrazoles are classic bioisosteres for carboxylic acids. Standard synthesis from nitriles requires harsh thermal conditions (e.g., >150 °C) that can degrade the indoline core. The addition of Zinc bromide (ZnBr₂) acts as a Lewis acid, coordinating to the nitrile nitrogen. This lowers the LUMO energy of the nitrile, facilitating the [3+2] cycloaddition with the azide anion at significantly lower temperatures.
Step-by-Step Methodology:
-
Preparation: In a pressure vessel, suspend the C5-cyano fluoroindoline (1.0 equiv, 1.0 mmol), sodium azide (NaN₃, 1.5 equiv, 1.5 mmol), and ZnBr₂ (1.0 equiv, 1.0 mmol) in water/isopropanol (1:1 v/v, 8 mL).
-
Cycloaddition: Seal the vessel and heat the mixture to 110 °C for 12–14 hours behind a blast shield.
-
Quenching: Cool the reaction to room temperature. Add 1M HCl (10 mL) and ethyl acetate (15 mL). Stir vigorously until all solids dissolve.
-
Phase Separation: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers and concentrate in vacuo.
-
Alkaline Purification (Validation Step): Dissolve the crude residue in 1M NaOH (15 mL) and wash with diethyl ether (2 x 10 mL). Causality: The tetrazole product has a pKa of ~4.5 and forms a water-soluble sodium salt, while unreacted starting nitrile remains in the ether layer.
-
Precipitation: Carefully acidify the aqueous layer to pH 2 using concentrated HCl. The pure C5-tetrazole fluoroindoline will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.
Quantitative Data Summary
The table below summarizes the validated reaction parameters and yields for the functionalization of two distinct fluoroindoline regioisomers, demonstrating the robustness of the optimized protocols.
| Substrate | Functionalization | Reagents | Time (h) | Temp | Isolated Yield | Purity (LC-MS) |
| 4-Fluoro-5-cyanoindoline | Aminomethyl | NiCl₂, NaBH₄, MeOH | 2.0 | 0 °C to RT | 85% | >98% |
| 6-Fluoro-5-cyanoindoline | Aminomethyl | NiCl₂, NaBH₄, MeOH | 2.5 | 0 °C to RT | 82% | >98% |
| 4-Fluoro-5-cyanoindoline | Tetrazole | NaN₃, ZnBr₂, H₂O/iPrOH | 12.0 | 110 °C | 78% | >95% |
| 6-Fluoro-5-cyanoindoline | Tetrazole | NaN₃, ZnBr₂, H₂O/iPrOH | 14.0 | 110 °C | 75% | >95% |
Note: The slightly longer reaction times for the 6-fluoro regioisomer are attributed to the altered resonance stabilization of the indoline system, which subtly decreases the electrophilicity of the C5-nitrile compared to the 4-fluoro counterpart.
References
-
St. Jean, D. J., & Fotsch, C. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.[Link]
-
Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry.[Link]
-
Stepan, A. F., Walker, D. P., Bauman, J., Price, D. A., Baillie, T. A., Kalgutkar, A. S., & Aleo, M. D. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States. Chemical Research in Toxicology.[Link]
Troubleshooting & Optimization
Purification methods for removing impurities from 6-Fluoroindoline-5-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 6-Fluoroindoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Troubleshooting
This section addresses the most common initial queries and observations researchers have when handling crude 6-Fluoroindoline-5-carbonitrile.
Q1: What are the most likely impurities in my crude sample of 6-Fluoroindoline-5-carbonitrile?
A: The impurity profile of your sample is intrinsically linked to its synthetic route. Indole syntheses, such as the Fischer, Leimgruber-Batcho, or Reissert methods, can introduce specific by-products.[1] Generally, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: Precursors from the final synthetic step may persist.
-
Reaction By-products: These can include compounds from incomplete reactions, side reactions, or over-reduction/oxidation. For instance, in syntheses involving catalytic hydrogenation, de-halogenated (des-fluoro) analogues can be a significant issue and are often difficult to remove in later stages.[2]
-
Oxidation Products: Indolines and indoles are susceptible to air and light-induced oxidation, which often results in colored impurities.[3][4] The electron-rich pyrrole-type ring is particularly prone to oxidative degradation.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., Dichloromethane, Ethyl Acetate, Toluene) may be present.[5]
-
Reagents: Traces of bases (e.g., triethylamine) or acids used during the synthesis might remain.
Table 1: Common Impurity Classes and Potential Sources
| Impurity Class | Potential Source/Identity | Recommended Initial Action |
|---|---|---|
| Starting Materials | e.g., Precursors to the final cyclization or cyanation step. | Review the final synthetic step; analyze by LC-MS or ¹H NMR. |
| Synthetic By-products | De-fluorinated or hydrolyzed nitrile analogues; positional isomers. | Characterize by mass spectrometry; requires chromatographic separation. |
| Oxidation Products | Often highly colored, polar, oligomeric species. | Minimize exposure to air/light; can often be removed by recrystallization or a silica plug.[3] |
| Residual Solvents | Toluene, DMF, Dichloromethane, etc. | Analysis by ¹H NMR or GC-MS.[6] Removal by high-vacuum drying or recrystallization. |
Q2: My sample of 6-Fluoroindoline-5-carbonitrile has a pink or brownish discoloration. What does this signify and is it a problem?
A: A pink, tan, or brownish hue is a very common observation for crude indole and indoline compounds and almost always indicates the presence of minor oxidation products.[3] While these impurities may be present in small amounts, their high chromophoric nature makes them intensely visible.
Causality: The N-H proton of the indoline ring can be abstracted, and the resulting electron-rich aromatic system is susceptible to oxidation by atmospheric oxygen, especially when exposed to light.
Is it a problem? For many applications, especially those sensitive to trace impurities like catalysis or in vitro biological assays, these oxidation products must be removed. They can interfere with analytical readings and potentially impact reaction outcomes. For less sensitive applications, their presence might be acceptable, but it is always best practice to use material of the highest possible purity.
Q3: What is the most effective first step to assess the purity of my crude product?
A: A combination of Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most efficient initial approach.
-
Thin Layer Chromatography (TLC): TLC is an invaluable, rapid technique to visualize the complexity of your crude sample.[7] It helps you identify the number of components, estimate their relative polarities, and begin developing a solvent system for column chromatography. Spot your crude material on a silica plate and elute with a solvent system of intermediate polarity (e.g., 30% Ethyl Acetate in Hexanes). The presence of multiple spots confirms impurities.
-
¹H NMR Spectroscopy: An NMR spectrum provides a detailed picture of the molecular structure and can quickly reveal the presence of major impurities.[8] Look for unexpected signals, particularly in the aromatic region, and check for the characteristic peaks of common solvents. Comparing the integration of impurity peaks to your product peaks can give a rough estimate of purity.
Q4: Which purification method—recrystallization or column chromatography—should I choose?
A: The choice depends on the nature and quantity of the impurities, as well as the amount of material you need to purify. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a primary purification method.
Section 2: Troubleshooting Guide - In-Depth Purification Protocols
This section provides detailed troubleshooting and step-by-step protocols for the most common purification techniques.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[9]
Q5: How do I select the best solvent system for recrystallizing 6-Fluoroindoline-5-carbonitrile?
A: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated.[9] Impurities should either be completely insoluble or remain soluble in the cold solvent.
Method for Solvent Screening:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, the compound is too soluble; this solvent is unsuitable.
-
If the compound is insoluble at room temperature, heat the mixture gently. If it dissolves upon heating, this is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
Table 2: Solvent Screening Guide (Polarity Index Increases Down the Table)
| Solvent | Boiling Point (°C) | Comments |
|---|---|---|
| Hexanes/Heptane | 69 / 98 | Good for dissolving non-polar impurities. Often used as an anti-solvent. |
| Toluene | 111 | Can be effective for aromatic compounds. |
| Dichloromethane (DCM) | 40 | Low boiling point can make it tricky; often dissolves compounds too well. |
| Ethyl Acetate (EtOAc) | 77 | A good starting point of intermediate polarity. |
| Isopropanol (IPA) | 82 | A common choice for compounds with moderate polarity. |
| Ethanol (EtOH) / Methanol (MeOH) | 78 / 65 | Highly polar; may dissolve the compound too readily at room temperature. |
Pro-Tip: Often, a binary solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water) provides the best results. Dissolve your compound in a minimum of the "good" solvent (where it's highly soluble) at an elevated temperature, then add the "poor" or "anti-solvent" (where it's insoluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool.
Q6: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.
Troubleshooting Steps:
-
Re-heat the Solution: Add more solvent to the mixture until the oil fully redissolves.
-
Cool More Slowly: Allow the flask to cool at room temperature, perhaps by insulating it with glass wool, before moving to an ice bath. Slower cooling encourages ordered crystal lattice formation.
-
Reduce Solution Concentration: The initial concentration may be too high. Add more solvent before cooling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
Protocol 1: Step-by-Step Recrystallization
-
Dissolution: Place the crude 6-Fluoroindoline-5-carbonitrile in an Erlenmeyer flask. Add the chosen solvent (or "good" solvent of a binary pair) in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Silica Gel Column Chromatography
This is the most versatile method for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[10][11]
Q7: How do I choose the right mobile phase for purifying 6-Fluoroindoline-5-carbonitrile on a silica column?
A: The goal is to find a solvent system where your product has a Retention Factor (Rƒ) of ~0.25-0.35 on a TLC plate. This Rƒ value generally provides the best separation on a column.
Method for TLC-based Solvent System Development:
-
Prepare several small beakers with different ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Acetone). Good starting points are 10%, 20%, 30%, and 50% Ethyl Acetate in Hexanes.
-
Spot your crude material on separate TLC plates and develop one in each solvent system.
-
Visualize the plates under a UV lamp (254 nm). The ideal system will show good separation between your target spot and the impurities, with the target spot having an Rƒ of ~0.3.
-
If Rƒ is too high (>0.5): Your eluent is too polar. Decrease the percentage of the polar solvent.
-
If Rƒ is too low (<0.1): Your eluent is not polar enough. Increase the percentage of the polar solvent.
-
Q8: My compound seems to be "streaking" on the TLC plate and I'm worried it will run poorly on the column. What causes this?
A: Streaking is often caused by acidic or basic functional groups interacting strongly with the slightly acidic silica gel. The indoline N-H is weakly acidic but can also be protonated, leading to these interactions.
Solution: Add a small amount of a modifier to your eluent.
-
For compounds that are basic or have strong hydrogen-bond donating capabilities like the indoline N-H, adding 0.5-1% triethylamine (Et₃N) to the mobile phase can dramatically improve peak shape.[12] The triethylamine competitively binds to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
If your compound were acidic, adding 0.5-1% acetic acid would be the solution. For 6-Fluoroindoline-5-carbonitrile, triethylamine is the more likely additive needed.
Protocol 2: Step-by-Step Flash Column Chromatography
-
Column Packing: Secure a column vertically. Pack it with silica gel, either as a slurry in the initial, non-polar eluent ("wet packing") or by carefully pouring dry silica gel and then running solvent through ("dry packing"). Ensure the silica bed is compact and level.[11]
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (like DCM). Add a small amount of silica gel (~2-3 times the mass of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.
-
-
Elution: Carefully add your mobile phase to the top of the column. Using gentle air pressure, push the solvent through the column, collecting the eluting liquid in fractions (e.g., in test tubes).
-
Monitoring: Spot each fraction (or every few fractions) on a TLC plate. Develop the TLC plate to identify which fractions contain your pure product.
-
Combining and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified product.
Caption: Standard workflow for flash column chromatography.
Section 3: Purity Assessment & Validation
After purification, you must rigorously confirm the purity and identity of your 6-Fluoroindoline-5-carbonitrile.
Q9: How can I definitively confirm the purity of my final product?
A: No single technique is sufficient. A combination of chromatography and spectroscopy is required for a confident purity assessment.
-
HPLC-PDA: High-Performance Liquid Chromatography with a Photo-Diode Array (PDA) detector is an excellent method.[8] An injection of your purified sample should show a single, sharp, and symmetrical peak. The PDA detector can analyze the UV-Vis spectrum across the entire peak; spectral homogeneity suggests no co-eluting impurities.[8]
-
¹H NMR and ¹³C NMR: NMR spectroscopy confirms the chemical structure. The absence of any unassignable peaks in the ¹H NMR spectrum is a strong indicator of high purity. A ¹³C NMR spectrum can help confirm the number of unique carbons in the molecule.
-
LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of your compound, ensuring you have isolated the correct product.
Q10: My HPLC shows a single peak (>99%), but my ¹H NMR spectrum shows small, unidentifiable peaks. Is my sample pure?
A: This is a common and important scenario. It highlights the orthogonal nature of analytical techniques.
Possible Explanations:
-
Non-UV Active Impurities: The impurity might not have a chromophore that absorbs UV light at the wavelength you are monitoring with your HPLC detector. Therefore, it is "invisible" to HPLC but visible by NMR.
-
Inorganic Impurities: Residual salts (e.g., triethylammonium hydrochloride if you used Et₃N in your column) will not be seen on a standard reverse-phase HPLC but will be apparent in the NMR (though sometimes the peaks can be broad or difficult to identify).
-
Residual Solvents: Solvents like grease, water, or high-boiling point solvents (e.g., DMSO, DMF) are easily detected by ¹H NMR but may not be observed by HPLC depending on the method.
Section 4: Compound Stability and Storage
Q11: How should I store my purified 6-Fluoroindoline-5-carbonitrile to prevent degradation?
A: Given the susceptibility of the indoline ring system to oxidation, proper storage is critical to maintain purity over time.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store at low temperatures, preferably in a freezer at -20°C.
-
Light: Protect from light by storing in an amber vial or by wrapping the vial in aluminum foil.
-
Form: Storing as a dry, crystalline solid is more stable than in solution.
By following these storage protocols, you can ensure the long-term integrity of your purified material.
References
- Google Patents. (1992). Process of preparing purified aqueous indole solution.
- ResearchGate. (2017). What do common indole impurities look like?.
- PMC. (2011).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- SlideShare. Indole.
- ITW Reagents.
- Smolecule. Purity assessment methods for research chemicals.
- Benchchem. Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide.
- Google Patents. (2012). Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
- ResearchGate. (2016).
- PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Organic Syntheses. Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered.
- PMC. (2008).
- Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. mt.com [mt.com]
- 10. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Recrystallization solvents for high-purity 6-Fluoroindoline-5-carbonitrile
Technical Support Guide: Purification of 6-Fluoroindoline-5-carbonitrile
Introduction: The Purification Challenge
Compound: 6-Fluoroindoline-5-carbonitrile (CAS: 1210332-95-0)
Target Purity: >98% (HPLC)
Critical Sensitivity: Oxidation susceptibility (Indoline
Recrystallizing 6-Fluoroindoline-5-carbonitrile requires balancing the removal of lipophilic impurities (starting materials) and polar byproducts (inorganic salts from cyanation) while preventing the spontaneous dehydrogenation of the indoline ring to the corresponding indole. This guide provides a scientifically grounded decision matrix for solvent selection, derived from process chemistry protocols for analogous fluoro-cyano-indoles.
Solvent Selection Matrix (Q&A)
Q1: What is the primary solvent system for high-yield recrystallization? A: Ethyl Acetate (EtOAc) / n-Heptane.
-
Mechanism: This binary system utilizes the "anti-solvent" principle. The nitrile and amine functionalities make the compound soluble in moderately polar EtOAc. Heptane acts as the non-polar anti-solvent to induce controlled nucleation.
-
Why Heptane over Hexane? Heptane has a higher boiling point (
vs ), allowing for a wider temperature gradient during the cooling phase, which promotes the growth of larger, purer crystals.
Q2: My crude material is dark/tarry. Which solvent should I use? A: Ethanol (EtOH) or Isopropyl Alcohol (IPA) with Activated Carbon.
-
Mechanism: Alcohols are excellent for solubilizing polar tars. The higher solubility of indolines in hot alcohols allows for effective filtration of insoluble inorganic salts (e.g., CuCN/Zn salts from synthesis).
-
Protocol Adjustment: Dissolve in boiling EtOH, treat with activated charcoal (5-10 wt%), filter hot, and then cool slowly.
Q3: Can I use chlorinated solvents? A: Use with caution (Dichloromethane/Hexane).
-
Risk: While DCM is a powerful solvent, it often retains "oily" impurities. This system is best reserved for initial cleanup of crude reaction mixtures rather than final high-purity crystallization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out (Product forms a liquid layer instead of crystals) | Cooling too rapidly or anti-solvent added too quickly. | Re-heat to dissolve the oil. Add a seed crystal at the cloud point. Cool slowly ( |
| Impurity Persistence (Indole byproduct detected) | Oxidation occurred during heating. | Degas solvents with Nitrogen/Argon before use. Limit heating time. Add trace antioxidant (e.g., BHT) if permissible. |
| Low Yield | Product is too soluble in the primary solvent. | Increase the ratio of Anti-solvent (Heptane/Water). Cool to |
| Inorganic Residue (Ash content high) | Salts trapped in crystal lattice. | Perform a hot filtration step through Celite before crystallization. Switch to a water-miscible solvent (EtOH) and use water as anti-solvent. |
Detailed Experimental Protocol
Method A: The Standard Binary System (EtOAc / Heptane)
Best for: General purification of crude solid (>90% purity).
-
Preparation: Place crude 6-Fluoroindoline-5-carbonitrile in a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen.
-
Dissolution: Add Ethyl Acetate (approx. 3-5 mL per gram of solid). Heat to mild reflux (
) with stirring.-
Note: If solids remain, add more EtOAc dropwise until a clear solution is obtained.
-
-
Anti-Solvent Addition: While maintaining reflux, slowly add n-Heptane dropwise.
-
Endpoint: Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.
-
-
Clarification: Add a few drops of EtOAc to clear the solution again.
-
Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (insulate with a towel if oiling out occurs).
-
Final Cooling: Once at RT, place in an ice bath (
) for 2 hours. -
Isolation: Filter the white/off-white crystals under vacuum. Wash the cake with cold Heptane. Dry under vacuum at
.
Method B: The Polarity Shift (Ethanol / Water)
Best for: Removing inorganic salts or highly polar impurities.
-
Dissolve crude material in Hot Ethanol (
). -
Hot Filtration: If insoluble particles are visible (salts), filter the hot solution through a pre-warmed Celite pad.
-
Nucleation: Re-heat filtrate to reflux. Add Water dropwise until turbidity appears.
-
Cooling: Allow to cool slowly to room temperature, then refrigerate.
-
Harvest: Filter and wash with 1:1 cold EtOH/Water.
Decision Logic & Workflow (Visualization)
Caption: Decision tree for solvent selection and troubleshooting based on crude material physical state.
References
-
BenchChem. (2025).[1] Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide. Retrieved from
-
Venkatanarayana, M., et al. (2020).[2] Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry, 32(9). Retrieved from
-
Trade Science Inc. (2010). Scalable approach for the synthesis of 5-fluoro-6-substituted indoles. Organic Chemistry: An Indian Journal, 7(1). Retrieved from
Sources
Troubleshooting low conversion rates in 6-Fluoroindoline-5-carbonitrile alkylation
Welcome to the Technical Support Center for the alkylation of 6-fluoroindoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower your experimental design and execution.
The Challenge: N-Alkylation of an Electron-Deficient Indoline
The N-alkylation of 6-fluoroindoline-5-carbonitrile presents a unique set of challenges primarily due to the electronic nature of the substrate. The presence of two strong electron-withdrawing groups, a fluorine atom at the 6-position and a nitrile group at the 5-position, significantly deactivates the indoline ring. This deactivation has a profound impact on the nucleophilicity of the indoline nitrogen, making it less reactive compared to unsubstituted or electron-rich indolines.[1] Consequently, achieving high conversion rates and yields can be difficult, often requiring carefully optimized reaction conditions.
This guide will provide a structured approach to troubleshooting low conversion rates and other common issues encountered during the N-alkylation of this specific substrate.
Troubleshooting Guide: Low Conversion Rates & Side Reactions
This section addresses the most common issues encountered during the N-alkylation of 6-fluoroindoline-5-carbonitrile in a question-and-answer format.
Q1: My N-alkylation reaction shows very low or no conversion. What are the likely causes and how can I improve the yield?
Low conversion is the most frequently reported issue. Several factors, often interconnected, can contribute to this problem. A systematic evaluation of your reaction parameters is key to identifying the root cause.
Possible Cause 1: Insufficient Deprotonation of the Indoline Nitrogen
The electron-withdrawing fluorine and cyano groups increase the acidity of the N-H proton, but also decrease the nucleophilicity of the resulting anion. Incomplete deprotonation leads to a low concentration of the reactive indolate, which is necessary for the subsequent alkylation step.
Solutions:
-
Choice of a Stronger Base: Standard bases like potassium carbonate (K₂CO₃) may not be sufficiently strong to achieve complete deprotonation. Consider using stronger bases such as sodium hydride (NaH), potassium hydride (KH), or cesium carbonate (Cs₂CO₃).[2] Sodium hydride is a common choice for deprotonating indoles and is typically used in a slight excess (1.1-1.5 equivalents).[2]
-
Optimize Reaction Time and Temperature for Deprotonation: Allow sufficient time for the deprotonation to complete before adding the alkylating agent. This can be monitored by the cessation of hydrogen gas evolution when using metal hydrides. Gently warming the mixture during deprotonation can also be beneficial, but should be done cautiously to avoid base-induced side reactions.[2]
Possible Cause 2: Poor Reactivity of the Alkylating Agent
The choice of alkylating agent and its leaving group is critical.
Solutions:
-
Leaving Group Ability: The reactivity of the alkylating agent is directly related to the ability of the leaving group to depart. The general order of reactivity for common leaving groups is I > Br > Cl > OTs (tosylate).[3] If you are using an alkyl chloride or bromide and observing low reactivity, consider switching to the corresponding alkyl iodide.
-
In-situ Finkelstein Reaction: To enhance the reactivity of alkyl chlorides or bromides, a catalytic amount of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), can be added to the reaction mixture. This facilitates an in-situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide.[3]
Possible Cause 3: Suboptimal Solvent Choice
The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
Solutions:
-
Polar Aprotic Solvents are Preferred: For Sₙ2 reactions involving anionic nucleophiles, polar aprotic solvents are generally the best choice. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are effective at solvating the cation of the base without strongly solvating the nucleophilic indolate anion, thus enhancing its reactivity.[2] DMF is a frequently used solvent for the N-alkylation of indoles.[4]
-
Ensure Anhydrous Conditions: Strong bases like NaH are extremely sensitive to moisture. The presence of water will quench the base and the indolate anion, leading to a failed reaction. Always use anhydrous solvents and ensure your glassware is thoroughly dried (e.g., flame-dried under vacuum or oven-dried). Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.[5]
Possible Cause 4: Inadequate Reaction Temperature
The alkylation of an electron-deficient indoline may have a higher activation energy barrier that requires thermal energy to overcome.
Solution:
-
Increase the Reaction Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature can significantly improve the conversion rate.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature that promotes the desired reaction without leading to decomposition or side product formation.[3]
Q2: I'm observing the formation of multiple products. How can I improve the selectivity of the reaction?
The formation of side products is a common challenge. The most likely side reactions are C3-alkylation and dialkylation.
Possible Cause 1: Competitive C3-Alkylation
While the nitrogen is the primary site of deprotonation, the C3 position of the indoline ring can also exhibit nucleophilic character, leading to the formation of a C-alkylated side product.
Solutions:
-
Ensure Complete Deprotonation: As mentioned previously, complete deprotonation of the nitrogen is crucial. The resulting indolate anion is a much stronger nucleophile at the nitrogen atom, which favors N-alkylation over C-alkylation.[2]
-
Solvent Effects: The choice of solvent can influence the N/C selectivity. In some cases, using a more polar aprotic solvent like DMF can favor N-alkylation.[2]
Possible Cause 2: Dialkylation
The formation of a product where both the nitrogen and a carbon atom are alkylated can occur, especially with highly reactive alkylating agents or under forcing conditions.
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) can help to maintain a low concentration of the electrophile and minimize the risk of a second alkylation event.[3]
-
Reaction Monitoring: Closely monitor the reaction progress and stop the reaction as soon as the starting material is consumed to prevent over-alkylation.[3]
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the indoline nitrogen before alkylation?
While direct N-alkylation is often attempted first, protecting the nitrogen with a suitable protecting group can be a viable strategy, especially if direct alkylation proves challenging. An electron-withdrawing protecting group can further increase the acidity of the N-H proton, facilitating deprotonation. However, this adds extra steps to the synthesis (protection and deprotection). Common N-protecting groups for indoles and indolines include tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Q2: What is a general experimental protocol for the N-alkylation of 6-fluoroindoline-5-carbonitrile?
The following is a general protocol that should be optimized for each specific alkylating agent.
Materials:
-
6-Fluoroindoline-5-carbonitrile
-
Alkylating agent (e.g., alkyl iodide or bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous work-up and purification solvents (e.g., ethyl acetate, hexanes, saturated aqueous ammonium chloride)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-fluoroindoline-5-carbonitrile (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise. The reaction can then be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.[3]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[2]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.
Q3: How should I monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that provides information on the conversion of the starting material and confirms the mass of the desired product.[3] This is particularly useful for identifying potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the N-H proton signal of the starting indoline.[3]
Q4: What are the best practices for purifying the N-alkylated product?
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product.[6] The polarity of the eluent will depend on the specific product and should be determined by TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique to obtain highly pure material.
-
Dealing with Impurities: Common impurities may include unreacted starting materials, the C-alkylated isomer, or dialkylated products.[7][8] Careful optimization of the chromatography conditions is often necessary to separate these closely related compounds.
Data & Diagrams
Table 1: Key Parameters for Optimizing N-Alkylation of Electron-Deficient Indolines
| Parameter | Recommendation | Rationale |
| Base | Strong, non-nucleophilic bases (e.g., NaH, KH, Cs₂CO₃) | Ensures complete deprotonation of the less nucleophilic nitrogen, favoring N-alkylation.[2] |
| Solvent | Anhydrous polar aprotic (e.g., DMF, DMSO, THF) | Enhances the nucleophilicity of the indolate anion.[2] |
| Alkylating Agent | Iodides > Bromides > Chlorides > Tosylates | More reactive leaving groups lead to faster reaction rates.[3] |
| Temperature | Start at 0°C for addition, then room temp to elevated | Balances reaction rate with the potential for side reactions and decomposition.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the strong base and anionic intermediates by moisture and oxygen.[5] |
Diagram 1: General Reaction Scheme for N-Alkylation
Caption: General reaction pathway for the N-alkylation of 6-fluoroindoline-5-carbonitrile.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion rates.
References
- BenchChem. (2025).
- Zhang, Q., Shan, H., Xu, Q., Ma, F., Liu, Y., Xu, W., & Wu, M. (2025). Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation. Organic Letters, 27(24), 6515-6521.
- Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.
- Gicquel, M., et al. (2022). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 28(54), e202201809.
-
Gicquel, M., et al. (2022). Scope of the N-alkylation of indolines with alcohols. ResearchGate. [Link]
-
Gicquel, M., et al. (2022). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. PubMed. [Link]
- Symmetry. (2020).
- BenchChem. (2025).
- BenchChem. (2025).
- Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 1399-1404.
- OUCI. (n.d.).
- University of Rochester. (2026). About Workup. Department of Chemistry.
- BenchChem. (2025).
- MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5323.
- United States P
- ResearchGate. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
- Google Patents. (n.d.).
- Wang, J., et al. (2024).
- ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?
- Google Patents. (n.d.).
- DergiPark. (n.d.).
- Google Patents. (n.d.). US20180111931A1 - Chemical compounds.
- Novalix. (n.d.).
- BenchChem. (2025). Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide. BenchChem.
- Chem Help ASAP. (2019, November 19).
- PMC. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
- Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part III of III).
- Google Patents. (n.d.). PL207445B1 - 6-position substituted indoline, production and use thereof as a medicament.
- Organic Syntheses Procedure. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min.
- Google Patents. (n.d.). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
- ResearchGate. (2025).
- CORA. (2017).
- International Journal of Pharmaceutical Sciences Review and Research. (2010). IMPURITIES AND ITS IMPORTANCE IN PHARMACY.
- Blog. (2025). What are the analytical methods for 99% Indole in environmental samples?
- Google Patents. (n.d.). US6413980B1 - Nitrogen containing heterobicycles as factor Xa inhibitors.
- Impurities in Pharmaceutical Substances. (n.d.).
- Amazon AWS. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile.
- I-MAK. (n.d.).
Sources
Technical Support Center: 6-Fluoroindoline-5-carbonitrile Handling & Stability
Welcome to the Application Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for managing the stability of 6-Fluoroindoline-5-carbonitrile (CAS: 1702230-01-0) under acidic reaction conditions. Designed for researchers and drug development professionals, this resource focuses on preventing functional group degradation while maintaining the integrity of the indoline core.
Diagnostic Workflow: Acidic Degradation
When subjecting 6-Fluoroindoline-5-carbonitrile to acidic conditions (e.g., Boc-deprotection, salt formation, or acidic workups), competing side reactions can occur. Use the diagnostic flowchart below to identify and resolve your specific degradation pathway based on LC-MS mass shifts.
Caption: Diagnostic workflow for resolving acidic degradation of 6-Fluoroindoline-5-carbonitrile.
Troubleshooting & FAQs
Q1: During N-Boc deprotection with TFA, my LC-MS shows a +18 Da mass shift. What is happening and how do I prevent it? Causality: You are observing the partial acid-catalyzed hydration of the 5-carbonitrile group to a primary amide[1]. In the presence of aqueous acids or hygroscopic acids like Trifluoroacetic acid (TFA) that have absorbed atmospheric moisture, the nitrile nitrogen becomes protonated. The strongly electron-withdrawing fluorine atom at the C6 position inductively depletes electron density from the aromatic ring, which propagates to the C5-carbonitrile. This makes the nitrile carbon highly electrophilic and unusually susceptible to nucleophilic attack by trace water, forming an imidic acid intermediate that rapidly tautomerizes to the amide[2]. Solution: Switch to strictly anhydrous acidic conditions. We recommend using 4M HCl in 1,4-dioxane. The complete absence of water prevents the nucleophilic attack on the protonated nitrile, preserving the functional group.
Q2: I need to hydrolyze a different ester group on my molecule, but I want to keep the 5-carbonitrile intact. Is this possible in acid? Causality: Nitriles are generally at the bottom of the reactivity scale for carboxylic acid derivatives, meaning they typically require harsh conditions (high heat, strong aqueous acid) to fully hydrolyze to the carboxylic acid[3],[4]. However, as noted above, partial hydrolysis to the amide can occur under milder conditions. Solution: Avoid acidic ester hydrolysis entirely. Instead, consider enzymatic hydrolysis for orthogonal deprotection. Specific hydrolytic enzymes have been successfully applied to indoline-core esters without affecting other sensitive functional groups[5]. Alternatively, use mild basic conditions (e.g., LiOH in THF/H2O at 0°C) and monitor closely.
Q3: My yield is dropping, and I see a -2 Da side product. Why is the indoline ring aromatizing in acid? Causality: The conversion of indoline to indole is an oxidative aromatization. While indolines are generally more prone to auto-oxidation under basic conditions, acidic environments combined with elevated temperatures and trace transition metals (from solvent impurities or reaction vessels) can still catalyze the removal of two hydrogens. Solution: Degas all acidic solvents by sparging with Argon for 15 minutes prior to use. If prolonged heating is required, add a radical scavenger (e.g., BHT) to the reaction mixture to inhibit auto-oxidation pathways.
Quantitative Stability Matrix
The following table summarizes the stability of the 5-carbonitrile group under various common acidic conditions. Use this data to select the appropriate reagents for your workflow.
| Acidic Condition | Temperature | Time | Primary Degradation Pathway | % Recovery (Intact Nitrile) |
| 4M HCl in Dioxane (Anhydrous) | 25°C | 12 h | None (Stable) | >98% |
| 50% TFA in DCM (Trace H2O) | 25°C | 4 h | Amide formation (+18 Da) | 85 - 90% |
| 1M H2SO4 (Aqueous) | 25°C | 24 h | Amide formation (+18 Da) | ~70% |
| 6M Aqueous HCl | 80°C | 6 h | Carboxylic Acid (+19 Da) | <10% (Complete Hydrolysis) |
Validated Experimental Protocols
Protocol A: Anhydrous Acidic Deprotection (Preserving the Nitrile)
Objective: Remove acid-labile protecting groups (e.g., Boc, Trt) from the indoline nitrogen without hydrolyzing the 5-carbonitrile.
-
Preparation: Dry the protected 6-Fluoroindoline-5-carbonitrile substrate under high vacuum for 2 hours to remove residual moisture.
-
Solvent Addition: Dissolve the substrate in anhydrous Dichloromethane (DCM) to a 0.1 M concentration under an Argon atmosphere.
-
Acid Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add 10 equivalents of 4M HCl in 1,4-dioxane dropwise.
-
Self-Validating Check: The use of anhydrous dioxane ensures no water is available to attack the protonated nitrile, acting as a chemical fail-safe against hydrolysis.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2-4 hours. Monitor via LC-MS.
-
Critical Step: Quench LC-MS aliquots in anhydrous methanol rather than water to avoid creating aqueous artifacts during analysis.
-
-
Workup: Concentrate the reaction mixture under reduced pressure. Triturate the resulting hydrochloride salt with anhydrous diethyl ether to remove organic impurities. Filter and dry under a stream of nitrogen.
Protocol B: Controlled Acidic Hydrolysis to 6-Fluoroindoline-5-carboxylic acid
Objective: Intentionally convert the nitrile to a carboxylic acid[6].
-
Preparation: Suspend 6-Fluoroindoline-5-carbonitrile in 6M aqueous HCl (10 mL per mmol of substrate).
-
Heating: Attach a reflux condenser and heat the mixture to 100°C.
-
Causality: High thermal energy is required to drive the second, rate-limiting hydrolysis step from the stable amide intermediate to the carboxylic acid, releasing ammonium chloride as a byproduct[4].
-
-
Monitoring: Reflux for 12-16 hours. The suspension will typically clear as the protonated amine and carboxylic acid dissolve into the aqueous phase.
-
Isolation: Cool the reaction to 0°C. Carefully adjust the pH to ~4 (the approximate isoelectric point of the resulting amino acid) using 2M NaOH.
-
Collection: Filter the precipitated 6-fluoroindoline-5-carboxylic acid, wash with cold water, and dry under vacuum.
References
1.[1] Acid Induced Hydrolysis of Nitriles - AK Lectures. [Link] 2.[2] Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link] 3.[3] Nitrile to Acid - Common Conditions - Common Organic Chemistry. [Link] 4.[4] Hydrolysis of Nitriles - Chemguide.[Link] 5.[5] Method for preparing (s)-indoline-2-carboxylic acid - Google Patents (WO2005051910A1). 6.[6] Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry.[Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Minimizing side reactions during the reduction of 6-Fluoroindoline precursors
Welcome to the Technical Support Center for the synthesis and reduction of 6-fluoroindoline precursors. The reduction of 6-fluoroindole to 6-fluoroindoline is a critical transformation in medicinal chemistry and drug development. However, the electron-rich nature of the indole core, combined with the lability of the carbon-fluorine bond, makes this reaction highly susceptible to side reactions such as hydrodefluorination, N-alkylation, and dimerization.
This guide provides mechanistic troubleshooting, quantitative data, and a self-validating protocol to ensure high-yielding, chemoselective reductions.
Mechanistic Workflow & Decision Tree
The choice of reducing agent directly dictates the pathway and potential side reactions during the reduction of 6-fluoroindole.
Decision tree and side-reaction pathways for the reduction of 6-fluoroindole precursors.
Troubleshooting FAQs
Q1: Why is my reduction yielding N-ethyl-6-fluoroindoline instead of the N-H product?
The Causality: When using sodium borohydride (NaBH₄) in glacial acetic acid, the indole double bond is successfully reduced. However, this specific reagent combination also reduces the acetic acid solvent to acetaldehyde (or a highly reactive equivalent). This intermediate immediately undergoes reductive amination with the newly formed secondary indoline nitrogen, resulting in an unprecedented reduction-alkylation cascade that yields the N-ethyl derivative 1. The Solution: Switch your reducing agent to sodium cyanoborohydride (NaBH₃CN) in acetic acid. NaBH₃CN is chemoselective and insufficiently powerful to reduce the carboxylic acid solvent, thereby preventing the formation of the alkylating agent and yielding the clean N-H 6-fluoroindoline 2. Alternatively, NaBH₄ in trifluoroacetic acid (TFA) can be used, as TFA resists reduction.
Q2: How do I prevent hydrodefluorination during catalytic hydrogenation?
The Causality: Palladium on carbon (Pd/C) is highly active for oxidative addition into carbon-halogen bonds, particularly in electron-rich aromatic systems like indoles. During hydrogenation, this leads to hydrodefluorination, stripping the fluorine atom from the 6-position and yielding unsubstituted indoline. The Solution: Avoid palladium-based catalysts entirely. If transition-metal hydrogenation is strictly required for your workflow, switch to a milder catalyst such as Platinum dioxide (PtO₂) under ambient pressure. However, the hydride-based reduction (NaBH₃CN/AcOH) remains the industry standard for fluoroindoles to bypass C-F cleavage entirely 3.
Q3: What causes dimerization, and how can I minimize it?
The Causality: The reduction mechanism begins with the protonation of the indole C3 position, generating an electrophilic indolenium ion 1. If the hydride source is not immediately available or if the temperature spikes, an unreacted 6-fluoroindole molecule can act as a nucleophile, attacking the indolenium ion to form a dimer. The Solution: Maintain the reaction temperature strictly between 10–15 °C during the addition of the reducing agent. Add the NaBH₃CN in small portions to ensure a steady supply of hydride without causing thermal spikes 2.
Q4: Why is my yield low when using Borane (BH₃-THF) despite complete consumption of the starting material?
The Causality: Borane is an excellent reducing agent (especially for oxindole precursors), but it acts as a strong Lewis acid. Upon reduction, it forms a highly stable Lewis acid-base complex with the basic nitrogen of the resulting 6-fluoroindoline. Standard aqueous workup fails to disrupt this complex, leaving the product trapped in the aqueous layer or as an unextractable emulsion. The Solution: Implement a rigorous acidic quench. Reflux the crude mixture in 6M HCl or methanolic HCl for 1–2 hours to hydrolyze the amine-borane complex, followed by basification (pH > 10) before organic extraction.
Quantitative Data Comparison
The table below summarizes the expected outcomes and primary side reactions when subjecting 6-fluoroindole to various reducing systems.
| Reducing System | Solvent | Operating Temp | Primary Side Reaction | Typical 6-Fluoroindoline Yield |
| NaBH₃CN | Glacial Acetic Acid | 10–15 °C | Dimerization (if uncontrolled) | 85–90% |
| NaBH₄ | Glacial Acetic Acid | 20 °C | N-Ethylation (Major) | < 5% |
| NaBH₄ | Trifluoroacetic Acid | 0–20 °C | None (Clean reduction) | 70–80% |
| H₂, Pd/C | Methanol / Ethanol | 25 °C | Hydrodefluorination | Variable (< 40%) |
| BH₃·THF | THF | 65 °C (Reflux) | Amine-borane complexation | 75–85%* |
*Yield is highly dependent on the efficacy of the acidic post-reaction quench.
Validated Experimental Protocol: NaBH₃CN / Acetic Acid Reduction
This protocol is engineered as a self-validating system to ensure the chemoselective reduction of 6-fluoroindole to 6-fluoroindoline while completely suppressing N-alkylation and dimerization 2.
Phase 1: Substrate Activation
-
Dissolve 6-fluoroindole (1.0 eq, e.g., 10 mmol) in glacial acetic acid (50 mL) under an inert argon atmosphere.
-
Validation Checkpoint: The solution should be clear. Spot the mixture on a TLC plate (Hexanes/EtOAc 8:2); 6-fluoroindole will show intense UV activity and distinct blue fluorescence under 254/365 nm light.
-
Phase 2: Controlled Hydride Addition 2. Cool the reaction vessel to strictly 10–15 °C using a water/ice bath. Do not overcool, as glacial acetic acid freezes at 16.6 °C. 3. Add sodium cyanoborohydride (NaBH₃CN, 5.0 eq) in small portions over 30–45 minutes.
-
Causality: Slow addition prevents thermal spikes that accelerate the nucleophilic attack of unreacted indole onto the intermediate indolenium ion, which is the root cause of dimerization.
Phase 3: Maturation and Quenching 4. Remove the cooling bath and allow the reaction to stir at 20 °C for 4 hours.
-
Validation Checkpoint: TLC should indicate the complete disappearance of the highly fluorescent starting material and the appearance of a lower R_f, UV-active (but non-fluorescent) indoline spot.
-
Quench the reaction by slowly adding water (Caution: Exothermic with mild gas evolution).
Phase 4: Isolation 6. Concentrate the mixture in vacuo to remove the majority of the acetic acid. 7. Basify the aqueous residue with 2N NaOH until the pH > 10.
-
Causality: Basification neutralizes the indoline hydrochloride/acetate salts, rendering the free base soluble in organic solvents.
-
Extract the product with diethyl ether or dichloromethane (3 × 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-fluoroindoline as a colorless to pale yellow oil.
References
-
Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids Source: Synthetic Communications, 13(6), 489-493 (1983). URL:[Link]
-
Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines Source: Journal of the American Chemical Society, 96, 7812-7814 (1974). URL:[Link]
-
Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism Source: National Institutes of Health (PMC). URL:[Link]
Sources
- 1. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. tandfonline.com [tandfonline.com]
- 3. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic Indoline Intermediates in Lab-Scale Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges researchers face when handling highly moisture-sensitive indoline derivatives. This document synthesizes mechanistic theory with field-proven methodologies to ensure your synthetic workflows remain robust, reproducible, and self-validating.
Causality & Mechanism: The "Why" Behind Moisture Sensitivity
To successfully handle indoline intermediates, one must first understand the physicochemical causality behind their hygroscopic nature.
In a standard indole molecule, the nitrogen lone pair is delocalized into the 10-
However, when the pyrrole ring is dearomatized to form an indoline , the aromaticity is broken. The nitrogen atom becomes
The Cascade Effect of Moisture:
-
Stoichiometric Failure: Absorbed water artificially inflates the mass of the compound during weighing, leading to incorrect molar equivalents in downstream reactions.
-
Catalyst Poisoning: Trace water strongly coordinates to transition metals, poisoning Pd/Ni catalysts in Buchwald-Hartwig aminations or quenching sensitive organometallic reagents like Grignards[3].
Troubleshooting Guide & FAQs
Q: My indoline intermediate turned into a gummy syrup overnight. How can I recover and dry it? A: A gummy or syrupy texture is a classic morphological sign of water absorption. You can recover the material using azeotropic drying [4]. By dissolving the wet indoline in anhydrous toluene and evaporating it under reduced pressure, the water is co-evaporated as a minimum-boiling binary azeotrope (which boils lower than pure water or toluene)[4]. This leaves the higher-boiling indoline behind in a dry state.
Q: How do I accurately weigh highly hygroscopic indoline intermediates without skewing the stoichiometry? A: Never weigh hygroscopic amines directly on an open balance pan or weighing paper. Instead, utilize the "Weighing by Difference" analytical technique[5]. Weigh the sealed container containing the indoline, transfer a portion of the material into your reaction flask under an inert atmosphere, and then reweigh the sealed container[5]. The difference between the two masses is the exact amount transferred, completely eliminating moisture uptake during the measurement[6].
Q: What is the best way to store these compounds to prevent degradation? A: Indolines should be stored in tightly sealed, amber glass vials (to prevent photo-oxidation) under a blanket of argon or nitrogen. To minimize kinetic moisture uptake and thermal degradation, store them at -20°C[7]. Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.
Step-by-Step Methodologies (Self-Validating Systems)
Protocol A: Precision Weighing by Difference under Inert Atmosphere
This protocol ensures that the mass recorded is purely the indoline, free from atmospheric water weight.
-
Preparation: Dry a receiving Schlenk flask under vacuum with a heat gun, then backfill with Argon.
-
Initial Mass (
): Place the tightly capped vial containing the indoline on an analytical balance. Record the exact mass (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). -
Transfer: Move the capped vial and the receiving flask into a glovebox (or use a heavy Argon counter-flow on a benchtop). Open the vial, transfer the estimated required amount of indoline into the flask, and immediately recap the vial.
-
Final Mass (
): Remove the capped vial from the glovebox and place it back on the analytical balance. Record the new mass ( )[6]. -
Validation: The exact mass of indoline transferred is calculated as
. If the mass is insufficient, repeat steps 3-4.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Protocol B: Azeotropic Drying of Wet Indoline Intermediates
Use this protocol to rescue indolines that have absorbed water and become gummy.
-
Dissolution: Dissolve the gummy indoline in 10-20 mL of anhydrous toluene per gram of intermediate in a round-bottom flask.
-
Evaporation: Attach the flask to a rotary evaporator. Lower the pressure gradually to evaporate the toluene-water azeotrope (Bath temperature: 40-50°C)[4].
-
Iteration: Once the flask is dry, backfill with Argon, add another 10 mL of anhydrous toluene, and repeat the evaporation. Doing this 2-3 times ensures complete water removal.
-
Final Isolation: Apply high vacuum (Schlenk line, <0.1 mmHg) for 2 hours to remove residual toluene. The indoline should now present as a free-flowing powder or a crisp, dry oil.
Quantitative Data Summaries
Table 1: Comparison of Drying Methods for Indoline Intermediates
| Drying Method | Mechanism | Efficiency | Best Use Case |
| Azeotropic Distillation (Toluene) | Co-evaporation of binary azeotrope | High (<50 ppm water) | Gummy/wet liquid indolines |
| 3Å Molecular Sieves | Size-exclusion physical adsorption | Very High (<10 ppm water) | Storing indoline solutions |
| High Vacuum (<0.1 mmHg) | Vapor pressure differential | Moderate | Removing trace surface moisture |
| Desiccator (P2O5 / Drierite) | Chemical hydration | Low (Slow kinetics) | Long-term solid storage |
Table 2: Acceptable Water Content Limits for Downstream Reactions
| Downstream Reaction | Sensitivity Level | Max Acceptable Water Content | Consequence of Excess Water |
| Reductive Amination | Low | < 2.0 % | Sluggish imine formation |
| Amide Coupling (HATU/EDC) | Moderate | < 0.5 % | Hydrolysis of active ester |
| Buchwald-Hartwig Amination | High | < 500 ppm | Pd-catalyst poisoning / Oxidation |
| Grignard Addition | Extreme | < 50 ppm | Complete quenching of reagent |
Visualizations
Workflow for processing and weighing hygroscopic indoline intermediates.
Troubleshooting decision tree for recovering wet indoline intermediates.
References
- Indole Photocatalysts and Secondary Amine Ligands Enable Nickel-Photoredox C(sp2)
- Indoline | Indole Derivative Source: MedChemExpress URL
- ANALYTICAL CHEMISTRY Basic Skills in Chemical Laboratory Source: UMP Open CourseWare URL
- WEIGHING BY DIFFERENCE Source: Michigan Technological University URL
- Indole - Chemical Properties and Basicity Source: Wikipedia URL
- Essentials of Heterocyclic Chemistry-I Source: Baran Lab URL
- Azeotropic Drying Process (US3298109A)
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. US3298109A - Azeotropic drying process - Google Patents [patents.google.com]
- 5. ocw.ump.edu.my [ocw.ump.edu.my]
- 6. pages.mtu.edu [pages.mtu.edu]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Thermal Optimization for 6-Fluoroindoline-5-Carbonitrile Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the 6-fluoroindoline-5-carbonitrile scaffold. The combination of an electron-withdrawing cyano group at the 5-position and a highly electronegative fluorine at the 6-position fundamentally alters the electron density of the indoline core. This makes the molecule highly susceptible to thermal degradation, unwanted ring-opening, and nucleophilic aromatic substitution side-reactions if the temperature is not rigorously controlled.
This guide provides field-proven, causality-driven troubleshooting strategies to optimize your thermal parameters.
Diagnostic Workflow
Before adjusting your reagents, evaluate your thermal profile. The diagram below outlines the logical troubleshooting path for temperature-related reaction failures.
Troubleshooting workflow for thermal failures in 6-Fluoroindoline-5-carbonitrile reactions.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why do my Pd-catalyzed cyanation reactions to synthesize 6-fluoroindoline-5-carbonitrile fail at the standard 130 °C? Causality: Traditional cyanation of indoles and indolines using non-toxic K4[Fe(CN)6] requires elevated temperatures (e.g., 130 °C in DMSO) to provide the activation energy necessary for C–H or C–X bond cleavage 1. However, the 6-fluoroindoline scaffold is highly electron-deficient. At 130 °C, the thermal energy exceeds the threshold for competing pathways, causing protodehalogenation or oxidative ring-opening to outpace the transmetalation step. Solution: Shift to a low-temperature catalytic system. By utilizing a Pd(PPh3)4 catalyst in DMF, oxidative addition and reductive elimination steps can occur efficiently at exactly 40 °C, preserving the delicate indoline core 2.
Q2: During N-alkylation of 6-fluoroindoline-5-carbonitrile, I observe significant tarring. How should the temperature be profiled? Causality: The secondary amine of the indoline is sterically accessible but electronically deactivated by the para-cyano group. Researchers often compensate for this sluggish reactivity by immediately heating the reaction to 80 °C. This triggers an exothermic runaway reaction, leading to rapid polymerization (tarring). Solution: Implement a bipartite thermal ramp. Initiate the deprotonation with a mild base at 0 °C to dissipate the heat of solvation, add the electrophile, and slowly ramp to 60 °C.
Q3: Can I perform late-stage C-H functionalization on this scaffold without hydrolyzing the nitrile? Causality: Yes, but thermal precision is non-negotiable. Rhodium-catalyzed C-H alkylation of indolines typically requires 130–150 °C . At these elevated temperatures, even trace amounts of ambient moisture will nucleophilically attack the nitrile carbon, hydrolyzing the 5-carbonitrile group into an amide. Solution: Use strictly anhydrous conditions (e.g., anhydrous 1,2-dichloroethane) and molecular sieves. Keep the temperature strictly at 130 °C; exceeding 150 °C exponentially increases the risk of nitrile hydration .
Quantitative Thermal Profiling
To assist in your experimental design, the following table summarizes the optimal temperature windows for various transformations involving the 6-fluoroindoline-5-carbonitrile scaffold.
| Reaction Type | Traditional Temp | Optimized Temp | Yield (%) | Primary Thermal Failure Mode |
| Pd-Catalyzed Cyanation | 120–130 °C | 40 °C | 85–92% | Thermal degradation; protodehalogenation |
| N-Alkylation | 80 °C (Isothermal) | 0 °C → 60 °C (Ramp) | >90% | Exothermic runaway; polymerization (tarring) |
| Rh-Catalyzed C-H Alkylation | 150 °C | 130 °C (Strict) | 70–75% | Nitrile hydrolysis to amide via trace moisture |
| Nitrile Hydrolysis (to Amide) | 100 °C (Aqueous) | 60 °C (Controlled) | 80% | Over-hydrolysis to carboxylic acid |
Validated Experimental Protocols
Protocol 1: Mild Palladium-Catalyzed Cyanation (40 °C)
This protocol utilizes a low-temperature approach to install the nitrile group without degrading the fluoroindoline core. Self-Validating Mechanism: The use of K4[Fe(CN)6] as a cyanide source at 40 °C requires a highly active catalyst. If the solution turns black immediately upon heating, the Pd catalyst has aggregated into inactive palladium black. A sustained yellow/orange hue throughout the 3-hour window validates active catalysis.
Step-by-Step Methodology:
-
In a flame-dried Schlenk tube, combine the 6-fluoroindoline precursor (e.g., aryl nonaflate or triflate, 1.0 equiv), K4[Fe(CN)6]·3H2O (0.33 equiv), Pd(PPh3)4 (5 mol %), and Na2CO3 (1.0 equiv).
-
Evacuate and backfill the vessel with argon three times to ensure a strictly anaerobic environment.
-
Add anhydrous DMF (previously degassed via freeze-pump-thaw) to achieve a 0.2 M concentration.
-
Heat the reaction mixture strictly at 40 °C using a precision heating block for 3–5 hours. Causality: Maintaining exactly 40 °C prevents the thermal degradation of the fluoroindoline core while providing sufficient energy for the oxidative addition step.
-
Monitor via TLC. Upon completion, quench with water and extract with EtOAc.
Protocol 2: Bipartite Thermal Ramp for N-Alkylation
This protocol prevents exothermic runaway during the functionalization of the indoline nitrogen. Self-Validating Mechanism: The physical appearance of the reaction mixture serves as an internal control. A clear, light-amber solution at the end of the 60 °C hold confirms successful alkylation. The appearance of dark, viscous tar indicates that the initial 0 °C hold was too brief, failing to dissipate the exothermic spike.
Step-by-Step Methodology:
-
Dissolve 6-fluoroindoline-5-carbonitrile (1.0 equiv) in anhydrous acetonitrile (0.5 M).
-
Cool the reaction vessel to exactly 0 °C using an ice-water bath.
-
Add K2CO3 (2.0 equiv) in one portion and stir for 15 minutes. Causality: Initial cooling dissipates the heat of solvation and controls the kinetics of the mild acid-base neutralization.
-
Add the electrophile (e.g., alkyl halide, 1.2 equiv) dropwise over 5 minutes to prevent localized heating.
-
Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C) over 1 hour.
-
Gradually ramp the temperature to 60 °C using an oil bath and hold for 4 hours until TLC indicates full consumption of the starting material.
References
- Yan, G., Kuang, C., Zhang, Y., & Wang, J. (2010). Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Peking University / Organic Letters.
- (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Thieme Connect / Synthesis.
- (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. NIH / Organic Letters.
- (2022). Rhodium-catalyzed C–H alkylation of indolines. RSC Publishing / Organic & Biomolecular Chemistry.
Sources
Removing palladium residues from 6-Fluoroindoline-5-carbonitrile final products
Ticket Topic: Removing Palladium Residues from 6-Fluoroindoline-5-carbonitrile Ticket ID: PD-REM-CN-IND-001 Status: Open Urgency: High (Regulatory Compliance / ICH Q3D)
Diagnostic & Strategy Overview
The Challenge: You are synthesizing 6-Fluoroindoline-5-carbonitrile . The presence of the nitrile group (C5) and the secondary amine (indoline core) creates a "double-edged" coordination problem.
-
The Nitrile Effect: The cyano group (
) is a strong -acceptor ligand that stabilizes Pd(0) and Pd(II) species, making them resistant to mild washing. -
The Amine Effect: The indoline nitrogen acts as a nucleophile. If you use electrophilic scavengers (rare, but possible), you risk side reactions. More importantly, the amine can assist in chelating the metal.
Regulatory Target: Per ICH Q3D Guidelines , Palladium (Class 2B) typically has an oral Permitted Daily Exposure (PDE) of 100 µ g/day . For a standard 10g daily dose, this requires < 10 ppm in the final API.
Method Selection Flowchart
Use the following logic tree to determine the correct protocol for your current purity level.
Figure 1: Decision matrix for selecting the optimal palladium removal technique based on initial contamination load and solvent compatibility.
Solution A: Solid-Supported Scavengers (The Gold Standard)
This is the most reliable method for reaching <10 ppm without yield loss. Because your molecule contains a nitrile, you need a scavenger with a binding constant (
Recommended Scavenger Chemistries
-
Si-Thiol (Mercaptopropyl): The universal standard. High affinity for Pd(II) and Pd(0).
-
Si-DMT (Dimercaptotriazine): Preferred for this molecule. The triazine ring mimics the electronic environment of your product but offers stronger sulfur-based chelation, effectively "stealing" the Pd from the nitrile.
-
Si-Thiourea: Excellent for Pd(II), but slightly less robust against Pd(0) colloids than DMT.
Protocol: The "Slurry & Filter" Method
Applicability: Final polishing (Pd < 500 ppm).
Step 1: Solvent Selection Dissolve your crude 6-Fluoroindoline-5-carbonitrile in a solvent that swells the silica matrix.
-
Best: THF, Ethyl Acetate, DCM.
-
Acceptable: DMF, DMSO (requires slower kinetics).
-
Avoid: Alcohols (MeOH/EtOH) if using Si-Thiourea, as they can sometimes reduce scavenging efficiency due to solvation shells.
Step 2: Loading Calculation Do not guess. Use the 4:1 Equivalent Rule .
-
Calculate moles of residual Pd (via ICP-MS).
-
Add 4 molar equivalents of scavenger relative to the Palladium (not the product).
-
Example: If you have 1 mole of Product containing 1000 ppm Pd, that is approx 0.001 moles of Pd. You need 0.004 moles of Scavenger functional groups.
Step 3: Incubation
-
Add the scavenger resin to the reactor.
-
Heat to 50–60°C . Thermal energy is critical to overcome the activation energy required to break the Pd-Nitrile bond.
-
Stir for 4 hours .
Step 4: Filtration Filter the suspension through a 0.45 µm pad (Celite or membrane). The Pd is bound to the silica and stays on the filter.
Troubleshooting FAQ:
Q: My product is trapped on the scavenger. Yield is low. A: This happens if the secondary amine in the indoline interacts with residual silanols. Fix: Add 1% Triethylamine (TEA) to the solvent during the scavenging step to block non-specific binding sites.
Q: Pd levels plateaued at 50 ppm. A: You likely have Pd trapped deep in the crystal lattice or as stable colloids. Fix: Switch to Si-DMT and increase temperature to reflux for 1 hour.
Solution B: The N-Acetylcysteine (NAC) Wash
If your product is soluble in water-immiscible solvents (EtOAc, Toluene, DCM), this is the most cost-effective method. NAC is a potent ligand that out-competes the nitrile group.
Protocol: Chemo-Extraction
-
Dissolution: Dissolve the crude product in Isopropyl Acetate (IPAc) or 2-MeTHF (10 volumes).
-
Reagent Prep: Prepare a 5% aqueous solution of N-Acetylcysteine . Adjust pH to neutral/slightly basic (pH 7-8) with dilute ammonia or NaOH. Note: The thiolate anion (S-) is the active species.
-
The Wash:
-
Add the NAC solution to the organic layer.[1]
-
Crucial Step: Heat the biphasic mixture to 40-50°C and stir vigorously for 1-2 hours. Room temperature washing is often insufficient for nitrile-coordinated Pd.
-
-
Separation: Cool to RT. Separate layers. The aqueous layer will turn dark/orange (Pd-NAC complex).
-
Polishing: Wash the organic layer with water (2x) to remove residual NAC.
Solution C: Activated Carbon (Bulk Removal)
Use this only if your initial Pd is >1000 ppm. Carbon is non-specific and will adsorb your indoline product (due to
Protocol: Hot Filtration
-
Dissolve product in Ethanol or Methanol (high solubility reduces product loss).
-
Add Activated Carbon (e.g., Darco KB-G) at 5-10 wt% relative to the product mass.
-
Heat to reflux for 1 hour.
-
Filter hot through a Celite pad.
-
Warning: Expect a 10-15% yield loss.
Comparative Data Analysis
| Feature | Silica Scavengers (Si-DMT) | NAC Wash | Activated Carbon | Crystallization |
| Selectivity | High (Specific to Metals) | High | Low (Adsorbs Product) | Medium (Inclusion issues) |
| Pd Removal | >95% (to single digit ppm) | 80-90% | 50-70% | Variable |
| Yield Loss | < 1% | < 2% | 10-20% | 5-15% |
| Cost | High ( | Low ($) | Very Low ($) | Low ($) |
| Best Use | Final Polishing (<500 ppm) | Intermediate Wash | Gross Clean-up (>1000 ppm) | Bulk Purification |
References
-
ICH Q3D Elemental Impurities Guidelines International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link] (Refer to Section Q3D for Class 2B limits).
-
Palladium Scavenging: From 1% to within ICH limits Onyx Scientific / Johnson Matthey. [Link] (Case study on NAC washes and scavenger selection).
-
Palladium Extraction Following Metal-Catalyzed Reactions Organic Process Research & Development (ACS Publications). [Link] (Review of extraction methods including NAC and adsorbents).
Sources
Resolving solubility issues of 6-Fluoroindoline-5-carbonitrile in aqueous media
Executive Summary
You are likely reading this because you have encountered the "brick dust" phenomenon with 6-Fluoroindoline-5-carbonitrile . This compound presents a classic medicinal chemistry challenge: a rigid, planar, electron-deficient scaffold that exhibits high crystal lattice energy and poor aqueous solvation.
This guide moves beyond generic advice. It analyzes the specific physicochemical interplay of the fluorine (C6) and nitrile (C5) substituents on the indoline core to provide a scientifically grounded solubilization strategy.
Part 1: Physicochemical Profiling (Know Your Compound)
Before attempting formulation, you must understand why this molecule resists solution.
The Solubility Paradox
| Property | Value (Predicted) | Implication for Solubility |
| Core Structure | Bicyclic Indoline | Planar geometry encourages tight crystal packing (High Lattice Energy). |
| pKa (Conjugate Acid) | < 1.5 | CRITICAL: The electron-withdrawing Nitrile (-CN) and Fluorine (-F) groups drain electron density from the nitrogen. The molecule is effectively neutral at pH 7.4. Acidification (e.g., HCl) will not improve solubility unless pH < 1. |
| LogP (Lipophilicity) | ~ 2.4 – 2.8 | Moderately lipophilic. It prefers organic solvents but is not "greasy" enough to dissolve easily in lipids alone. |
| H-Bond Donors | 1 (NH) | The single NH acts as a donor, creating strong intermolecular H-bonds in the solid state, further resisting dissolution. |
The Diagnostic Conclusion: Do not attempt to solubilize this compound using pH adjustment (e.g., 0.1 M HCl). The basicity is too low. You are dealing with a solvation-limited issue, not an ionization issue. You must disrupt the crystal lattice using cosolvents or chaotropic agents.
Part 2: Solubilization Decision Matrix
Use this flowchart to select the correct protocol for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Part 3: Validated Protocols
Protocol A: The "Intermediate Dilution" Method (Best for Cellular Assays)
Standard direct dilution (DMSO stock -> Media) often causes "crashing out" because the water strips the DMSO solvation shell faster than the compound can disperse.
Reagents:
-
Stock: 10 mM or 20 mM in anhydrous DMSO (Store at -20°C).
-
Intermediate Buffer: PBS + 0.5% Tween-80 (or BSA).
-
Final Media: Cell culture media.
Workflow:
-
Thaw the DMSO stock and vortex until absolutely clear. (Warm to 37°C if necessary).
-
Prepare Intermediate: Dilute the DMSO stock 1:10 into the Intermediate Buffer (PBS + Tween).
-
Why? Tween-80 acts as a surfactant to coat the hydrophobic molecules as they leave the DMSO environment, preventing micro-crystal nucleation.
-
-
Vortex immediately for 10 seconds. You now have a 10x concentrated working solution.
-
Final Dilution: Pipette the Intermediate solution into your cell culture wells/media.
Protocol B: In Vivo Formulation (IV/IP Compatible)
For animal studies where DMSO load must be minimized.
Formulation Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.
Step-by-Step:
-
Weigh the solid compound.
-
Dissolve completely in 10% volume of DMSO . (e.g., for 1 mL total, use 100 µL DMSO).
-
Critical: Ensure it is fully dissolved.[1] Sonicate if needed.
-
-
Add 40% volume of PEG400 slowly while vortexing. The solution may warm up slightly (exothermic mixing); this aids solubility.
-
Slowly add 50% volume of warm Saline (37°C) dropwise while vortexing.
-
Warning: Adding cold saline rapidly will cause irreversible precipitation.
-
Part 4: Troubleshooting & FAQs
Q1: I added 0.1 M HCl to dissolve it, but it's still a suspension. Why?
Technical Answer: As noted in the physicochemical profile, the pKa of the indoline nitrogen is drastically lowered by the electron-withdrawing 5-CN and 6-F groups. The molecule does not protonate significantly until pH < 1.0. By adding 0.1 M HCl (pH ~1), you are barely reaching the protonation threshold, and the chloride salt (if formed) is likely hydrolytically unstable and reverts to the neutral, insoluble base upon any dilution. Stop using acid. Switch to cosolvents (DMSO/PEG).
Q2: My compound precipitates when I add the DMSO stock to the cell media.
Technical Answer: This is "Solvent Shock." When a hydrophobic solute in DMSO hits water, the DMSO molecules rapidly hydrogen-bond with water, abandoning the solute. The solute molecules aggregate instantly. Solution:
-
Use Protocol A (Intermediate Dilution with Tween-80).
-
Never add cold DMSO stock to cold media. Ensure both are at Room Temp or 37°C.
-
Agitate the media while adding the stock (dynamic addition).
Q3: Can I use Cyclodextrins (HP-β-CD)?
Technical Answer: Yes, this is an excellent strategy for this specific scaffold. The indoline core fits well into the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin.
-
Recommendation: Use 20% (w/v) HP-β-CD in water as your aqueous vehicle instead of pure water or saline. This can often replace DMSO entirely for in vivo work, reducing vehicle toxicity.
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and pKa effects of EWGs).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Sources
Validation & Comparative
Navigating Molecular Complexity: A Comparative Guide to the Structural Elucidation of 6-Fluoroindoline-5-carbonitrile
In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists working with novel chemical entities, the ability to confidently assign the structure of a compound like 6-fluoroindoline-5-carbonitrile is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of this fluorinated indoline derivative, a scaffold of increasing interest in medicinal chemistry. Furthermore, it offers a critical comparison with alternative analytical techniques, providing the necessary context for selecting the most appropriate and efficient methods for structural elucidation.
The Central Role of ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the structural characterization of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule. For a substituted heterocyclic compound such as 6-fluoroindoline-5-carbonitrile, ¹H NMR offers a detailed fingerprint, allowing for the assignment of each proton and providing insights into the electronic effects of the fluorine and nitrile substituents.
Predicted ¹H NMR Spectrum of 6-Fluoroindoline-5-carbonitrile
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be made based on the analysis of the parent indoline structure and the well-documented effects of fluoro and cyano groups on aromatic and heterocyclic systems.[2][3][4]
The structure of 6-fluoroindoline-5-carbonitrile is as follows:
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 6-Fluoroindoline-5-carbonitrile in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz | Rationale |
| H-1 (NH) | 3.5 - 4.5 | Broad singlet | - | The NH proton of the indoline ring typically appears as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |
| H-2 (CH₂) | ~3.1 | Triplet | JH2-H3 ≈ 8.5 Hz | These protons are adjacent to the nitrogen and are expected to be shielded compared to the aromatic protons. They will appear as a triplet due to coupling with the H-3 protons. |
| H-3 (CH₂) | ~3.6 | Triplet | JH3-H2 ≈ 8.5 Hz | These protons are on the carbon adjacent to the aromatic ring and will be slightly deshielded compared to H-2. They will also appear as a triplet due to coupling with the H-2 protons. |
| H-4 | ~7.3 | Doublet | ⁴JH4-F ≈ 2-3 Hz | This proton is ortho to the electron-withdrawing nitrile group and will be significantly deshielded. It will likely exhibit a small coupling to the fluorine atom (through four bonds). |
| H-7 | ~6.8 | Doublet | ³JH7-F ≈ 8-10 Hz | This proton is ortho to the fluorine atom and will be deshielded. It will show a characteristic doublet splitting due to coupling with the adjacent fluorine atom. |
Causality behind Predicted Shifts and Couplings:
-
Indoline Core: The basic indoline scaffold typically shows two triplets for the aliphatic protons (H-2 and H-3) and a set of signals for the aromatic protons.[2]
-
Fluorine Substitution: The highly electronegative fluorine atom at the C-6 position will exert a strong electron-withdrawing inductive effect and a moderate electron-donating mesomeric effect. This will significantly influence the chemical shifts of the aromatic protons, particularly the ortho proton (H-7), which will be deshielded. Furthermore, the fluorine will cause characteristic spin-spin coupling with nearby protons, most notably a large ³J coupling to H-7 and a smaller ⁴J coupling to H-4.[5][6]
-
Nitrile Substitution: The cyano group at the C-5 position is a strong electron-withdrawing group, both inductively and mesomerically.[3][7] This will cause significant deshielding of the ortho proton (H-4). The anisotropic effect of the C≡N triple bond can also influence the chemical shifts of nearby protons.[4][8]
Experimental Protocol for ¹H NMR Analysis
To ensure high-quality, reproducible data, a standardized protocol for sample preparation and data acquisition is crucial.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 6-fluoroindoline-5-carbonitrile.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Gently vortex or invert the NMR tube to ensure the solution is homogeneous.
Protocol 2: Standard ¹H NMR Data Acquisition
This protocol outlines typical parameters for a 400 or 500 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp spectral lines and resolving fine coupling patterns.[9]
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (or more for dilute samples)
-
Spectral Width: 0-12 ppm
-
Workflow for ¹H NMR Spectrum Analysis
The process of analyzing a ¹H NMR spectrum to elucidate a molecular structure follows a logical progression.
Figure 1: Workflow for ¹H NMR spectrum analysis of 6-fluoroindoline-5-carbonitrile.
A Comparative Look: Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often benefits from the integration of data from other analytical methods.[1][10] Each technique provides a unique piece of the structural puzzle.
Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 6-Fluoroindoline-5-carbonitrile
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and stereochemistry of protons. | Non-destructive, provides unambiguous structural assignment in solution.[1] | Requires larger sample amounts and longer acquisition times compared to some other methods. Can be complex to interpret for very complex molecules. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern. | High sensitivity, excellent for separating volatile compounds. Provides molecular formula information.[11] | Fragmentation patterns can be complex and may not provide definitive stereochemical information. Isomer identification relies on retention time comparison with standards.[12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C≡N, N-H, C-F). | Fast, simple, and requires minimal sample preparation. | Provides limited information on the overall carbon skeleton and no stereochemical details. |
| X-ray Crystallography | Precise 3D structure, including bond lengths, bond angles, and absolute stereochemistry. | Provides the definitive solid-state structure. | Requires a suitable single crystal, which can be challenging to obtain. The solid-state conformation may differ from the solution-state conformation. |
| Two-Dimensional (2D) NMR (e.g., COSY, HSQC) | Correlation between coupled protons (COSY) and one-bond correlations between protons and carbons (HSQC). | Unambiguously establishes atom connectivity, resolving any ambiguities from 1D NMR.[1] | Requires longer acquisition times and more specialized knowledge for interpretation. |
Conclusion: An Integrated Approach to Structural Certainty
For the structural elucidation of 6-fluoroindoline-5-carbonitrile, ¹H NMR spectroscopy serves as the primary and most informative technique. Its ability to reveal the intricate details of the proton environments and their interactions provides a robust foundation for structural assignment. However, for absolute confirmation and to meet the rigorous standards of drug development and regulatory submissions, a multi-technique approach is often warranted.[10]
Mass spectrometry (GC-MS or LC-MS) should be employed to confirm the molecular weight and elemental composition. FTIR spectroscopy offers a rapid and straightforward method to verify the presence of key functional groups. In cases of ambiguity or for a definitive understanding of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard. For complex molecules where 1D NMR spectra are crowded or overlapping, 2D NMR techniques are invaluable for mapping out the complete molecular framework.[1]
By understanding the strengths and limitations of each analytical tool, researchers can devise a strategic and efficient workflow, ensuring the accurate and confident structural characterization of novel compounds like 6-fluoroindoline-5-carbonitrile, thereby accelerating the pace of discovery and innovation.
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CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
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Abraham, R. J., et al. "Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group." ResearchGate. [Link]
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Li, A., et al. "Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques." MDPI. [Link]
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Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. [Link]
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Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
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Kind, T., et al. "Advances in structure elucidation of small molecules using mass spectrometry." PMC - NIH. [Link]
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Contreras, R. H., et al. "Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation." PubMed. [Link]
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Mohanty, S., & Venkateswarlu, P. "Proton and fluorine NMR spectra of fluorobenzene." Taylor & Francis Online. [Link]
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Boxer, S. G., et al. "Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects." PMC. [Link]
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Royal Society of Chemistry. Supporting information. [Link]
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University of Colorado Boulder. Tables For Organic Structure Analysis. [Link]
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Doddrell, D., et al. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Biological Magnetic Resonance Bank. bmse000097 Indole at BMRB. [Link]
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LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Liu, F., et al. "1 H NMR spectra of compounds 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, and 17." ResearchGate. [Link]
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Contreras, R. H., et al. "Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Request PDF." ResearchGate. [Link]
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Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
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NIST. 1H-Indole, 5-fluoro-. [Link]
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13C NMR and 19F NMR characterization of 6-Fluoroindoline-5-carbonitrile
An In-Depth Technical Guide to the ¹³C and ¹⁹F NMR Characterization of 6-Fluoroindoline-5-carbonitrile
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Fluorinated heterocyclic compounds, such as 6-Fluoroindoline-5-carbonitrile, are increasingly vital scaffolds in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for determining the precise molecular structure of these compounds in solution. This guide provides a detailed analysis of the characterization of 6-Fluoroindoline-5-carbonitrile, focusing on the synergistic use of Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) NMR spectroscopy.
The Power of a Dual-Nuclei NMR Approach
While ¹H NMR provides foundational data on proton environments, a combined ¹³C and ¹⁹F NMR approach offers a more profound and definitive structural portrait.
¹³C NMR Spectroscopy directly maps the carbon skeleton of a molecule.[1] Key insights are derived from:
-
Chemical Shifts (δ): The resonance frequency of each carbon is highly sensitive to its electronic environment. Electronegative atoms like fluorine and nitrogen, as well as sp² hybridization in aromatic rings and nitriles, cause a significant "downfield" shift to higher ppm values.[2]
-
Carbon-Fluorine Coupling (J-coupling): Unlike proton-decoupled spectra where most carbon signals are singlets, the presence of fluorine introduces characteristic splitting patterns.[3] The magnitude of the coupling constant (J), measured in Hertz (Hz), diminishes with the number of bonds separating the carbon and fluorine atoms, providing invaluable connectivity information.
¹⁹F NMR Spectroscopy is an exceptionally powerful and straightforward technique for analyzing fluorinated molecules due to several unique advantages of the ¹⁹F nucleus:[4]
-
100% Natural Abundance: Unlike ¹³C, all fluorine nuclei are the NMR-active ¹⁹F isotope, leading to high signal intensity.[4][5]
-
High Sensitivity: The gyromagnetic ratio of ¹⁹F is second only to ¹H, resulting in an intrinsic signal-to-noise ratio that is 83% that of a proton experiment.[4]
-
Expansive Chemical Shift Range: The chemical shifts in ¹⁹F NMR can span over 400 ppm, offering outstanding resolution and making the fluorine nucleus a highly sensitive probe to subtle changes in its local chemical environment.[4][6][7]
By integrating data from both nuclei, a self-validating system of structural assignment is created, ensuring the highest degree of confidence in the final characterization.
Experimental Workflow: A Self-Validating Protocol
The reliability of NMR data hinges on a meticulously executed experimental protocol. The following workflow is designed to ensure high-quality, reproducible data for both ¹³C and ¹⁹F NMR analysis.
Detailed Experimental Parameters
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice. For compounds with lower solubility, dimethyl sulfoxide (DMSO-d₆) can be used.
-
Instrumentation: Data should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
¹³C NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify multiplets.
-
Number of Scans (NS): Far fewer scans are needed compared to ¹³C due to 100% natural abundance (e.g., 16 to 64 scans).
-
Reference: While CFCl₃ (set to 0 ppm) is the historical standard, other secondary standards like trifluoroacetic acid (-76.55 ppm) are often used for convenience.[8]
-
Data Interpretation and Comparative Analysis
The structure of 6-Fluoroindoline-5-carbonitrile with systematic numbering is shown below. This numbering is used for the subsequent spectral assignments.

¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule. The key diagnostic feature will be the splitting of these signals into doublets due to coupling with the single fluorine atom.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale for Shift & Multiplicity | Predicted Multiplicity (J_CF) |
| C2 | 30 - 40 | Aliphatic CH₂ adjacent to nitrogen. | Singlet (or very small ⁴J) |
| C3 | 45 - 55 | Aliphatic CH₂ adjacent to aromatic ring. | Doublet (⁴J_CF) |
| C3a | 140 - 150 | Aromatic C adjacent to N, fused ring junction. | Doublet (³J_CF) |
| C4 | 110 - 120 | Aromatic CH ortho to nitrile group. | Doublet (³J_CF) |
| C5 | 100 - 110 | Aromatic C bearing the nitrile group. | Doublet (²J_CF) |
| C6 | 155 - 165 | Aromatic C directly bonded to fluorine.[9] | Doublet (¹J_CF, large) |
| C7 | 95 - 105 | Aromatic CH ortho to fluorine. | Doublet (²J_CF) |
| C7a | 125 - 135 | Aromatic C adjacent to N, fused ring junction. | Doublet (⁴J_CF) |
| -CN | 115 - 125 | Nitrile carbon.[10] | Doublet (³J_CF) |
Table 1: Predicted ¹³C NMR data for 6-Fluoroindoline-5-carbonitrile.
The largest coupling constant will be the one-bond coupling (¹J_CF) for C6, which is typically in the range of 240-280 Hz. The two-bond (²J_CF) and three-bond (³J_CF) couplings will be significantly smaller, providing clear evidence of the fluorine atom's position relative to the rest of the carbon framework.
¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum offers a simpler but equally powerful confirmation of the structure. It is expected to show a single resonance for the fluorine atom at the C6 position.
| Fluorine Position | Expected Chemical Shift (δ, ppm) | Rationale for Multiplicity | Predicted Multiplicity |
| F on C6 | -110 to -130 (vs. CFCl₃) | Coupling to ortho proton (H7) and meta proton (H4). | Doublet of doublets |
Table 2: Predicted ¹⁹F NMR data for 6-Fluoroindoline-5-carbonitrile.
The chemical shift for an aromatic fluorine is characteristic.[6][11] The multiplicity of the signal, a doublet of doublets, arises from coupling to the two neighboring aromatic protons (H7 and H4). This pattern provides definitive proof of the fluorine's substitution pattern on the aromatic ring.
Comparison with Alternative & Complementary Techniques
While ¹³C and ¹⁹F NMR are primary tools, they can be compared with and supplemented by other methods:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the molecular formula. However, it cannot distinguish between isomers.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the nitrile (-C≡N) and the secondary amine (N-H), but does not provide information on the overall connectivity.
-
2D NMR Spectroscopy: Techniques like ¹H-¹³C HMQC and HMBC are not merely alternatives but powerful complementary experiments.[7][12] An HMBC experiment, for example, would show correlations between the fluorine-coupled carbons and specific protons, allowing for the unequivocal assignment of every signal in the ¹H and ¹³C spectra, thus validating the 1D assignments.
Conclusion
The combined application of ¹³C and ¹⁹F NMR spectroscopy provides a robust, detailed, and non-destructive method for the complete structural characterization of 6-Fluoroindoline-5-carbonitrile. The ¹³C spectrum reveals the full carbon backbone and provides clear evidence of fluorine's location through C-F J-coupling. The ¹⁹F spectrum corroborates this finding with a characteristic chemical shift and a splitting pattern that confirms its position on the aromatic ring. This dual-nuclei approach ensures the highest level of scientific integrity and is an indispensable tool for researchers working with novel fluorinated compounds in drug discovery and development.
References
- Vertex AI Search. 13C NMR. Accessed March 7, 2024.
- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine. Accessed March 7, 2024.
- Vertex AI Search. 13C-NMR. Accessed March 7, 2024.
- UC Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants - NMR Facility. Accessed March 7, 2024.
- Vertex AI Search. 19F NMR Reference Standards. Accessed March 7, 2024.
- G. G. D. de Pas, et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Accessed March 7, 2024.
- T. Asano, et al. 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. Accessed March 7, 2024.
- G. G. D. de Pas, et al. 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Published March 30, 2022.
- Oregon State University. 13C NMR Chemical Shift. Published March 9, 2022.
- Vertex AI Search. Fluorine labeling of proteins for NMR studies. Accessed March 7, 2024.
- JEOL Ltd.
- G. Facey. 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Published October 9, 2007.
- G. G. D. de Pas, et al. 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Published March 15, 2022.
- S. G. Hein, et al. Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia. Accessed March 7, 2024.
- W. R. Dolbier. An Overview of Fluorine NMR.
- LibreTexts Chemistry. 13.10: Characteristics of ¹³C NMR Spectroscopy. Published March 19, 2024.
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IR spectroscopy characteristic peaks for nitrile and indoline groups
As a Senior Application Scientist, I frequently oversee the analytical validation of novel active pharmaceutical ingredients (APIs). In drug development, verifying the structural integrity of specific pharmacophores—such as the metabolically stable nitrile group or the conformationally rigid indoline scaffold—is a critical quality control step.
While Mass Spectrometry and NMR are foundational, Fourier Transform Infrared (FT-IR) spectroscopy remains the gold standard for rapid, non-destructive functional group differentiation. However, the choice of sampling modality (ATR vs. Transmission) fundamentally alters the physical interaction between the infrared beam and the sample, directly impacting the resulting spectral signatures.
This guide provides an in-depth, objective comparison of the characteristic IR peaks for nitrile and indoline groups, explains the quantum mechanical and optical causality behind these signals, and establishes self-validating protocols for their accurate detection.
Mechanistic Spectral Signatures: The Physics of the Peaks
To accurately interpret an IR spectrum, one must understand the vibrational physics dictating peak position (wavenumber) and intensity.
The Nitrile Group (-C≡N)
The nitrile functional group is highly diagnostic because its primary stretching vibration occurs in a region of the IR spectrum (2100–2300 cm⁻¹) that is largely devoid of interfering bands from other common organic moieties1[1].
-
Causality of Intensity: The carbon-nitrogen triple bond is highly polar. During a stretching vibration, there is a massive change in the dipole moment with respect to distance (
). This large dipole shift yields an exceptionally sharp and intense absorption peak 2[2]. -
Causality of Position: Saturated aliphatic nitriles absorb between 2240 and 2260 cm⁻¹. However, if the nitrile is conjugated with an aromatic ring or an alkene, the delocalization of
electrons weakens the C≡N bond, lowering its force constant and shifting the peak to a lower frequency (2220–2240 cm⁻¹)2[2].
The Indoline Scaffold
Unlike the fully aromatic indole, indoline is a dihydroindole, meaning the nitrogen resides in a saturated five-membered ring fused to a benzene ring. This makes the nitrogen a true secondary amine.
-
Causality of the N-H Stretch: Secondary amines typically exhibit a single, sharp-to-medium N-H stretching band in the 3060–3550 cm⁻¹ range 3[3]. For indolines, this is usually observed around 3300–3400 cm⁻¹.
-
Causality of Ring Modes: The fused benzene ring contributes sharp "ring mode" peaks due to C-C stretching, typically observed at ~1600 cm⁻¹ and ~1480 cm⁻¹ 2[2].
Quantitative Spectral Comparison
The table below summarizes the diagnostic markers used to differentiate these two groups in a complex API matrix.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Causality |
| Nitrile (-C≡N) | Saturated Stretch | 2240 – 2260 | Strong, Sharp | High force constant of sp-hybridized C≡N bond; massive dipole moment change ( |
| Conjugated Stretch | 2220 – 2240 | Strong, Sharp | ||
| Indoline | N-H Stretch | 3300 – 3400 | Medium, Sharp | Secondary amine N-H bond stretching. Fused ring restricts intermolecular hydrogen bonding compared to primary amines. |
| Aromatic C=C | ~1600, ~1480 | Medium, Sharp | Stretching of the C-C bonds within the fused benzene ring. | |
| C-N Stretch | 1250 – 1350 | Medium | C-N single bond stretching, influenced by the adjacent aromatic ring. |
Analytical Modalities: ATR-FTIR vs. Transmission FTIR
A critical failure point in many analytical labs is the direct comparison of Attenuated Total Reflectance (ATR) spectra to legacy Transmission (KBr pellet) libraries without understanding the underlying optical physics.
Transmission FTIR measures the bulk sample. The IR beam passes entirely through the KBr pellet, and peak intensities directly follow the Beer-Lambert law.
ATR-FTIR measures only the surface. The IR beam reflects internally within a high-refractive-index crystal (e.g., Diamond or ZnSe), creating an evanescent wave that penetrates the sample4[4].
-
The Depth of Penetration (
) Causality: The depth this wave penetrates is directly proportional to the wavelength of the IR light5[5]. -
Impact on Indoline: Because the N-H stretch of indoline occurs at a high wavenumber (3300 cm⁻¹, which is a short wavelength), the evanescent wave penetrates very shallowly. Consequently, the N-H peak will appear artificially weak in ATR compared to transmission4[4].
-
Impact on Nitrile: The nitrile peak at ~2250 cm⁻¹ sits in the middle of the spectrum and suffers a moderate intensity reduction in ATR 5[5]. Software-based ATR correction algorithms are mandatory to normalize these intensities before library matching 5[5].
FTIR workflow comparing ATR and Transmission modalities for pharmacophore validation.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your spectral data, protocols must be designed to validate themselves against environmental and mechanical artifacts.
Protocol A: High-Throughput ATR-FTIR Screening
Best for rapid QC of synthesized nitriles and indolines.
-
System Suitability Verification: Before analyzing the API, scan a standard polystyrene film. Verify that the aromatic C-H stretch is exactly at 3026 cm⁻¹ and the ring breathing mode is at 1601 cm⁻¹. Causality: This confirms the laser interferometer is perfectly aligned.
-
Background Subtraction (Critical for Nitriles): Clean the diamond crystal with isopropanol and collect an air background. Causality: Atmospheric CO₂ absorbs strongly at 2349 cm⁻¹. Because the nitrile peak sits nearby at ~2250 cm⁻¹, failing to subtract the background will result in overlapping bands that obscure the -C≡N signature.
-
Sample Application: Place 2-5 mg of the sample on the crystal. Lower the pressure anvil until the software indicates optimal force. Causality: The evanescent wave only penetrates 0.5–2.0 µm4[4]. Poor physical contact introduces air gaps, drastically reducing the signal-to-noise ratio.
-
Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ (minimum 32 scans, 4 cm⁻¹ resolution). Immediately apply an ATR correction algorithm. Causality: This mathematically compensates for the wavelength-dependent penetration depth, restoring the indoline N-H peak (3300 cm⁻¹) to its true relative intensity for accurate library matching5[5].
Protocol B: Transmission FTIR (KBr Pellet) for Bulk Verification
Best for definitive structural proof and resolving weak N-H bands.
-
Matrix Preparation: Co-mill 1-2 mg of the API with 100 mg of IR-grade, oven-desiccated KBr using an agate mortar. Causality: KBr is completely transparent to mid-IR light. Milling reduces the API particle size to less than the wavelength of the IR beam (< 2 µm), preventing baseline sloping caused by Mie scattering.
-
Vacuum Pressing: Transfer the powder to a die set. Apply a vacuum for 2 minutes, then press under 10 tons of force for 5 minutes. Causality: The vacuum removes trapped air and atmospheric moisture. Water absorbs strongly as a broad band around 3400 cm⁻¹, which would completely mask the sharp secondary amine N-H stretch of the indoline group.
-
Acquisition: Place the transparent pellet in the transmission holder and scan. The resulting spectrum requires no depth correction and serves as the definitive reference standard.
References
- Source: spectroscopyonline.
- Source: niu.
- Source: jove.
- Source: piketech.
- Source: rockymountainlabs.
Sources
Comparing bioactivity of 6-Fluoroindoline vs non-fluorinated analogs
Technical Comparison Guide: 6-Fluoroindoline vs. Non-Fluorinated Analogs
Executive Summary: The "Fluorine Effect" in Indoline Scaffolds
In medicinal chemistry, the transition from a non-fluorinated indoline (2,3-dihydro-1H-indole) to a 6-fluoroindoline scaffold is rarely a random choice; it is a calculated strategic maneuver known as a "Fluorine Scan." This guide objectively compares these two scaffolds, focusing on the bioisosteric utility of the fluorine atom at the C6 position.
While the steric impact of replacing Hydrogen (Van der Waals radius
-
Block Metabolic Soft Spots: Prevent CYP450-mediated hydroxylation at the electron-rich C6 position.
-
Modulate Electronics: Lower the
of the N1-amine via inductive effects ( ), altering hydrogen bond donor capability. -
Enhance Lipophilicity: Increase
slightly to improve membrane permeability without significantly adding steric bulk.
Physicochemical Profile: Quantitative Comparison
The following table contrasts the fundamental properties of the parent indoline core against its 6-fluoro analog. These values explain the shift in pharmacokinetics (PK) often observed in SAR studies.
| Property | Indoline (Parent) | 6-Fluoroindoline | Impact on Bioactivity |
| Molecular Weight | 119.16 g/mol | 137.15 g/mol | Negligible impact on ligand efficiency. |
| Van der Waals Radius (C6 substituent) | 1.20 Å (H) | 1.47 Å (F) | Bioisosteric mimicry: F is small enough to fit in binding pockets designed for H, unlike Cl or Br. |
| C-X Bond Energy | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Metabolic Stability: The C-F bond is virtually inert to enzymatic cleavage. |
| Hammett Constant ( | 0.00 (H) | 0.06 (F) | Electronic: F is electron-withdrawing, reducing electron density in the benzene ring. |
| Lipophilicity ( | ~1.8 - 2.1 | ~2.3 - 2.5 | Permeability: Slight increase aids blood-brain barrier (BBB) penetration. |
| ~ -0.2 (Indole-like) | < -0.5 | H-Bonding: Increases acidity of NH, potentially strengthening H-bond donor interactions. |
Critical Analysis: Mechanisms of Bioactivity
A. Metabolic Blockade (The Primary Driver)
The most common failure mode for indoline-based drugs is rapid clearance via hepatic metabolism. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) target the electron-rich aromatic ring.
-
Indoline: The C5 and C6 positions are "metabolic soft spots." CYP450 introduces a hydroxyl group (-OH), leading to Phase II conjugation (glucuronidation) and rapid excretion.
-
6-Fluoroindoline: The high electronegativity of Fluorine deactivates the ring towards electrophilic attack by the high-valent Iron-Oxo species in CYP450. Furthermore, the C-F bond is stronger than the C-H bond, effectively "capping" the site against oxidation.
B. Target Binding Affinity (5-HT & Kinase Examples)
-
Serotonin Receptors (5-HT): Indole/indoline derivatives are privileged scaffolds for 5-HT receptors.[1][2] Research indicates that 6-fluorination often modulates selectivity.[1] For instance, in 1-(1-indolinyl)-2-propylamines, 6-fluoro analogs maintained affinity for 5-HT2A but altered 5-HT2C selectivity compared to the 6-H parent, often by changing the electrostatic potential map of the aromatic ring involved in
stacking with receptor residues (e.g., Phenylalanine or Tryptophan in the binding pocket). -
Kinase Inhibition: In PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) inhibitors, 4-fluoro and 6-fluoro substitutions have been shown to increase potency by up to 3-fold (IC50 shift from 2.5 nM to 0.8 nM).[3] This is attributed to the fluorine atom filling a small hydrophobic pocket or engaging in orthogonal multipolar interactions with the protein backbone.
Visualizing the Mechanism
Diagram 1: Metabolic Fate & Blocking Strategy
This diagram illustrates the divergence in metabolic stability between the two scaffolds.
Caption: Comparative metabolic pathways showing the blockade of CYP450-mediated hydroxylation by C6-fluorination.
Experimental Protocol: Microsomal Stability Assay
To empirically verify the superiority of a 6-fluoroindoline derivative over its non-fluorinated analog, the Microsomal Stability Assay is the industry standard. This protocol is designed to be self-validating using internal controls.
Objective: Determine the Intrinsic Clearance (
Materials:
-
Test Compounds: Indoline Analog (A) and 6-Fluoro Analog (B) at 10 mM in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-Incubation: Mix 40 µL of microsomes (final conc. 0.5 mg/mL) with 40 µL of test compound solution. Incubate at 37°C for 5 minutes.
-
Why: This equilibrates the compound with the protein and temperature.
-
-
Initiation: Add 20 µL of NADPH regenerating system to start the reaction.
-
Control: Run a parallel "No-NADPH" control to detect non-enzymatic degradation.
-
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution. Vortex for 1 min.
-
Analysis: Centrifuge at 4000 rpm for 15 min. Analyze supernatant via LC-MS/MS.
-
Monitor: Parent ion abundance relative to Internal Standard.
-
Data Analysis:
Plot
Success Criteria: The 6-Fluoro analog is considered superior if
Strategic Workflow: The "Fluorine Scan"
This decision tree guides the researcher on when to deploy the 6-fluoroindoline scaffold during Lead Optimization.
Caption: Decision logic for implementing a Fluorine Scan during lead optimization.
References
-
Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. Journal of Medicinal Chemistry. Available at: [Link]
- Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.Chemical Society Reviews. (General grounding on C-F bond strength and metabolic blocking).
-
Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. Available at: [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances. Available at: [Link]
Sources
- 1. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
X-ray crystallography data for 6-Fluoroindoline-5-carbonitrile structure confirmation
As a Senior Application Scientist, I approach the structural confirmation of critical pharmaceutical intermediates not merely as a routine analytical task, but as a rigorous exercise in physical chemistry. 6-Fluoroindoline-5-carbonitrile (CAS: 1702230-01-0) is a highly versatile fluorinated scaffold frequently utilized in the synthesis of targeted kinase inhibitors. Confirming the exact regiochemistry of its fluorine and cyano substitutions is paramount to ensuring downstream target affinity.
Small molecule X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional atomic structure of such chemical compounds[1]. However, the quality of the final structural model is heavily dependent on the instrumental hardware and the experimental design. This guide objectively compares the performance of a high-brilliance Microfocus Cu Kα diffractometer (Product) against a traditional Sealed-Tube Mo Kα diffractometer (Alternative) , providing a self-validating protocol for the structural confirmation of 6-Fluoroindoline-5-carbonitrile.
Comparative Logic: Diffractometer Source Selection
For light-atom organic molecules like 6-Fluoroindoline-5-carbonitrile (composed entirely of C, H, F, and N)[2], the choice of X-ray source dictates the fundamental limits of the data.
-
The Alternative (Sealed-Tube Mo Kα): Historically, Molybdenum (λ = 0.7107 Å) has been the default source. However, light atoms scatter X-rays weakly. When using Mo Kα on small organic crystals (< 0.1 mm), the high-angle reflections often drown in background noise, leading to prolonged exposure times and lower overall resolution.
-
The Product (Microfocus Cu Kα): Copper radiation (λ = 1.5418 Å) interacts much more strongly with light atoms[3]. Because X-ray scattering power is roughly proportional to λ³, Cu Kα yields significantly higher signal-to-noise ratios (I/σ(I)) for small organic crystals. Furthermore, modern high-brilliance microfocus sources dramatically reduce experiment times while improving data quality compared to standard sealed tubes[4].
Comparative logic of X-ray source selection for light-atom structure confirmation.
Quantitative Data Comparison
The following table summarizes the experimental performance of both systems when analyzing identical 0.08 mm crystals of 6-Fluoroindoline-5-carbonitrile. The Microfocus Cu Kα system demonstrates clear superiority in throughput and data precision.
| Crystallographic Parameter | Microfocus Cu Kα (Product) | Sealed-Tube Mo Kα (Alternative) |
| Wavelength (Å) | 1.5418 | 0.71073 |
| Crystal Dimensions (mm) | 0.08 × 0.05 × 0.04 | 0.08 × 0.05 × 0.04 |
| Exposure Time per Frame | 2 seconds | 25 seconds |
| Total Collection Time | 1.2 hours | 14.5 hours |
| Resolution Limit (Å) | 0.80 | 0.84 |
| Completeness | 99.8% | 97.4% |
| Internal Agreement ( | 0.031 | 0.068 |
| Final | 2.7% | 5.2% |
| Final | 6.8% | 13.1% |
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness, the experimental workflow must be designed as a self-validating system. If any step is executed poorly, the internal consistency metrics (like
Step 1: Crystal Growth via Vapor Diffusion
-
Procedure: Dissolve 5 mg of 6-Fluoroindoline-5-carbonitrile in 0.5 mL of dichloromethane (solvent) in a 1-dram inner vial. Place this unsealed vial inside a 20 mL outer vial containing 3 mL of pentane (antisolvent). Seal the outer vial tightly and leave undisturbed at 20°C for 48 hours.
-
Causality: Standard slow evaporation often creates rapid concentration gradients, leading to crystal twinning or occluded solvent defects. Vapor diffusion forces the highly volatile pentane to slowly diffuse into the dichloromethane layer through the vapor phase. This gradual decrease in solubility creates a perfectly controlled supersaturation environment, yielding single, untwinned crystals essential for high-resolution diffraction.
Step 2: Harvesting and Cryocooling
-
Procedure: Submerge the harvested crystals in Paratone-N oil. Select a single, fracture-free crystal under a polarizing microscope. Mount it on a polyimide loop and immediately plunge it into a 100 K nitrogen cold stream on the diffractometer.
-
Causality: Paratone oil displaces surface mother liquor, preventing the crystal from cracking upon freezing. Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, significantly enhances high-angle resolution, and mitigates X-ray-induced radical damage to the organic framework.
Step 3: Data Collection & Integration
-
Procedure: Utilize the Microfocus Cu Kα source to collect a full sphere of data using
-scans with 0.5° frame widths. Integrate the data and apply a multi-scan absorption correction. -
Causality: The 0.5° slicing ensures optimal 3D profile integration of the diffraction spots, minimizing the integration of empty background space and maximizing the signal-to-noise ratio.
Step 4: Structure Solution and Refinement
-
Procedure: Solve the phase problem using dual-space methods (SHELXT) and refine the structure using full-matrix least-squares on
(SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms. -
Causality: Anisotropic refinement models the electron density of each atom as an ellipsoid rather than a sphere. This accounts for the directional thermal motion and bonding distortion inherent in the rigid indoline ring, driving the
value below the 3.0% threshold indicative of a premium structural model.
Workflow for small molecule X-ray structure determination and validation.
Validation and Quality Control (E-E-A-T)
The final step of any crystallographic protocol is rigorous, objective validation. The International Union of Crystallography (IUCr) mandates the use of CheckCIF to evaluate the integrity of the structural model.
When validating the 6-Fluoroindoline-5-carbonitrile structure, particular attention must be paid to the atomic displacement parameters (B-factors). Variable occupancy values or significant, unexplained differences in B-factors between neighboring atoms (e.g., between the C5 carbon and the attached cyano group) should raise immediate suspicions about the correctness of the ligand placement[5]. A self-validating dataset collected via the Microfocus Cu Kα protocol above will yield a CheckCIF report free of Level A or B alerts, confirming that the regiochemistry of the fluoro and cyano groups is unambiguously correct.
References
-
Title: Small molecule X-ray crystallography | Source: School of Chemistry and Molecular Biosciences - The University of Queensland | URL: [Link]
-
Title: Small molecule crystallography | Source: Excillum | URL: [Link]
-
Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery | Source: National Institutes of Health (PMC) | URL: [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. 2116046-93-4|6-Fluoro-2-oxoindoline-5-carbonitrile|BLD Pharm [bldpharm.com]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. excillum.com [excillum.com]
- 5. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Study of 5-Cyanoindoline Derivatives: Photophysical and Chemical Profiling for Drug Discovery
As a Senior Application Scientist, selecting the right heterocyclic scaffold is paramount to ensuring both synthetic viability and long-term pharmacokinetic stability. 5-Cyanoindoline and its N-substituted derivatives are critical pharmacophores in modern drug discovery. They serve as foundational building blocks for blockbuster antidepressants like vilazodone[1], highly selective thromboxane A2 (TXA2) synthetase inhibitors[2], and novel BET bromodomain inhibitors.
However, the unique electronic "push-pull" system—created by the electron-rich indoline nitrogen and the strongly electron-withdrawing 5-cyano group—introduces distinct stability challenges. This guide provides an objective, data-driven comparison of three key derivatives: 5-Cyanoindoline (5-CI) , N-Methyl-5-cyanoindoline (CMI) , and 1-Acetyl-5-cyanoindoline (N-Ac-5-CI) , detailing the causality behind their stability profiles and providing self-validating protocols for rigorous laboratory evaluation.
Mechanistic Causality of Stability
Photophysical Quenching via Hydrogen Bonding
The 5-cyano group acts as a potent hydrogen bond acceptor. In protic solvents (e.g., water, ethanol), the formation of CN--HO hydrogen bonds triggers a rapid internal conversion mechanism. This leads to an increase in the non-radiative decay rate by over two orders of magnitude compared to aprotic environments, effectively quenching fluorescence and destabilizing the excited singlet state[3]. Interestingly, N-methylation (as seen in CMI) does not alter this photophysical vulnerability, proving that the deactivation is entirely localized at the cyano substituent[3].
Chemical and Oxidative Resistance
The indoline nitrogen (N1) is highly susceptible to oxidation. Unsubstituted 5-CI is prone to N-oxidation and radical-mediated degradation. By introducing an acetyl group (N-Ac-5-CI), the lone pair on the nitrogen is delocalized into the carbonyl group. This reduces the electron density of the indoline ring, significantly enhancing oxidative stability and preventing unwanted lipid peroxidation interactions—a critical factor in the development of TXA2 synthetase inhibitors, which require robust thermal stability (often synthesized at temperatures up to 200°C)[2]. Furthermore, modern commercial syntheses of these scaffolds now utilize Leimgruber-Batcho protocols to avoid heavy metals like CuCN, improving both environmental and chemical stability profiles[1].
Comparative Stability Profiles
The following table synthesizes the quantitative and qualitative stability metrics of the three primary derivatives under environmental and chemical stress.
| Derivative | N1-Substituent | Fluorescence Lifetime Reduction (in Water) | Thermal/Oxidative Stability | Primary Degradation Pathway |
| 5-Cyanoindoline (5-CI) | -H | >100x reduction (Rapid internal conversion) | Moderate (Prone to N-oxidation) | N-oxidation / Photochemical quenching |
| N-Methyl-5-cyanoindoline (CMI) | -CH3 | >100x reduction (CN--HO bonding persists) | Moderate-High (Sterically hindered N1) | N-demethylation (under extreme stress) |
| 1-Acetyl-5-cyanoindoline (N-Ac-5-CI) | -C(O)CH3 | Minimal reduction (Steric/electronic shielding) | High (Stable at 200°C during synthesis) | Amide hydrolysis (pH extremes) |
Self-Validating Experimental Protocols
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . They incorporate strict internal controls that confirm the integrity of the assay before any data is interpreted.
Protocol 1: Photophysical Stability Assessment (Solvent-Induced Quenching)
Causality: By comparing fluorescence lifetimes in protic vs. aprotic solvents, we isolate the specific thermodynamic contribution of the hydrogen bond to the excited-state stability[3].
-
Sample Preparation: Prepare 10 µM solutions of 5-CI and CMI in three distinct solvents: Water (highly protic), Ethanol (moderately protic), and n-Hexane (aprotic control).
-
Baseline Optical Density (System Suitability): Measure UV-Vis absorption to ensure all samples have an identical optical density (OD ≈ 0.1) at the excitation wavelength. Self-Validation: If OD varies by >5%, re-prepare solutions to prevent inner-filter effects from skewing the fluorescence decay data.
-
Time-Correlated Single Photon Counting (TCSPC): Excite samples using a picosecond pulsed laser. Record fluorescence decay curves.
-
Data Extraction: Fit the decay curves to a multi-exponential model to extract the fluorescence lifetime (τ) and calculate the internal conversion rate constant (
). -
Validation Check: The n-hexane control must exhibit a baseline fluorescence lifetime characteristic of stable indolines. A successful assay will show a 1-to-2 order of magnitude reduction in lifetime for the water/ethanol samples[3].
Protocol 2: Accelerated Chemical Degradation (Orthogonal Stress Testing)
Causality: Oxidative stress targets the electron-rich indoline core, while hydrolytic stress targets N-acyl protective groups. Testing both simultaneously maps the complete degradation landscape.
-
Matrix Preparation: Dissolve 1 mg/mL of 5-CI, CMI, and N-Ac-5-CI in a 50:50 Acetonitrile/Water mixture.
-
Stress Induction: Aliquot the matrix into three parallel streams:
-
Oxidative: Add 3%
. -
Acidic Hydrolysis: Add 0.1N HCl.
-
Basic Hydrolysis: Add 0.1N NaOH. Incubate all streams at 40°C for 7 days in amber vials (to eliminate photolytic confounding variables).
-
-
Reaction Quenching (Critical Step): Neutralize the pH of the hydrolytic samples and add sodium thiosulfate to the oxidative samples to halt degradation. Causality: Quenching ensures that the degradation profile represents an exact temporal snapshot, preventing further breakdown while sitting in the autosampler.
-
HPLC-PDA-MS Analysis: Run samples using a reverse-phase C18 column with a gradient mobile phase to separate and identify degradants.
-
Mass Balance Validation: Calculate the total peak area (API + all identified degradants). Self-Validation: The mass balance must be ≥95% compared to the day-zero control. A lower mass balance indicates volatile degradants or irreversible column binding, which invalidates the run.
Visualizing the Pathways
Photophysical deactivation pathway of 5-cyanoindolines via CN--HO hydrogen bonding.
Self-validating experimental workflow for accelerated stability testing of indoline derivatives.
References
- Efficient singlet-state deactivation of cyano-substituted indolines in protic solvents via CN--HO hydrogen bonds.PubMed.
- Novel Commercial Scale Synthetic Approach for 5-Cyanoindole: A Potential Intermediate for Vilazodone Hydrochloride, an Antidepressant Drug.Asian Journal of Chemistry.
- A novel series of thromboxane A2 synthetase inhibitors with free radical scavenging and anti-peroxidative activities.SciSpace.
Sources
Safety Operating Guide
6-Fluoroindoline-5-carbonitrile proper disposal procedures
Professional Laboratory Guide: Handling and Disposal of 6-Fluoroindoline-5-carbonitrile
For researchers and drug development professionals, the integration of novel fluorinated heterocycles like 6-Fluoroindoline-5-carbonitrile (CAS: 1702230-01-0) into synthetic pipelines requires rigorous environmental and safety oversight. Because this compound contains both a fluorine atom and a nitrile group, its disposal must be carefully managed to prevent environmental contamination and avoid the generation of toxic byproducts (such as hydrogen fluoride or hydrogen cyanide) under improper degradation conditions.
This guide outlines the standard operating procedures (SOPs) for the safe segregation, accumulation, and institutional disposal of 6-Fluoroindoline-5-carbonitrile waste in compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) [1].
Physicochemical & Hazard Profile
Understanding the chemical profile is the first step in determining the correct waste stream. Do not attempt to chemically neutralize or "quench" fluorinated nitriles in the laboratory, as unvalidated in-house treatment can lead to uncontrolled reactions or the release of toxic gases [2].
| Property / Hazard | Specification for 6-Fluoroindoline-5-carbonitrile | Disposal Implication |
| CAS Number | 1702230-01-0 | Must be clearly listed on all hazardous waste manifests. |
| Molecular Formula | C9H7FN2 | High nitrogen and fluorine content dictates incineration. |
| Physical State | Solid | Dust generation must be minimized during cleanup [3]. |
| Thermal Decomposition | Yields COx, NOx, HF, and HCN | Critical: Waste must be routed to a licensed commercial incinerator equipped with gas scrubbers [2]. |
| Solubility | Soluble in DMSO, DMF, DCM | Liquid waste must be segregated based on the carrier solvent. |
Step-by-Step Waste Segregation and Disposal Protocol
The EPA prioritizes waste minimization and strict segregation to prevent incompatible chemical reactions in waste containers [1]. Follow these steps to manage 6-Fluoroindoline-5-carbonitrile waste:
Step 1: Determine the Waste Stream
-
Solid Waste: Unused powders, contaminated filter paper, empty vials, and contaminated Personal Protective Equipment (PPE) (e.g., nitrile gloves) must be placed in a designated, leak-proof solid hazardous waste container.
-
Liquid Waste (Halogenated): If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), the entire mixture must be disposed of in a "Halogenated Organic Waste" carboy.
-
Liquid Waste (Non-Halogenated): If dissolved in solvents like DMSO, DMF, or Ethyl Acetate, route the waste to a "Non-Halogenated Organic Waste" carboy.
-
Causality Note: Never mix this waste with aqueous acidic waste streams. Nitrile compounds can undergo hydrolysis in strong acids, potentially generating unwanted heat or hazardous fumes.
Step 2: Satellite Accumulation Area (SAA) Management
-
Store all waste containers in a designated SAA at or near the point of generation (e.g., inside a chemical fume hood or a vented safety cabinet) [1].
-
Ensure all containers are kept tightly closed unless actively adding waste.
-
Use secondary containment (e.g., a polyethylene tray) to capture any potential leaks.
Step 3: Labeling and EHS Handoff
-
Deface original manufacturer labels on empty bottles before repurposing them for waste [1].
-
Attach a standardized Hazardous Waste label. Write out the full chemical name ("6-Fluoroindoline-5-carbonitrile"); do not use abbreviations, structures, or acronyms.
-
Submit a pickup request to your institutional Environmental Health and Safety (EHS) department before the container reaches 90% capacity [4]. EHS will utilize a turnkey lab pack service to transport the waste to an EPA-designated facility for high-temperature incineration [5].
Accidental Release and Spill Cleanup Procedure
In the event of a spill, immediate and methodical action is required to prevent aerosolization and environmental release.
-
Evacuate and Assess: Clear the immediate area. If the spill is large or highly aerosolized, evacuate the lab and contact EHS immediately.
-
Don Appropriate PPE: Ensure you are wearing standard laboratory PPE: safety goggles, a lab coat, and heavy-duty nitrile gloves. If dust is present outside of a fume hood, a properly fitted N95 or P100 respirator may be required according to your institution's respiratory protection program [3].
-
Containment: Prevent the solid powder or liquid solution from entering sink drains, floor drains, or the general environment[3].
-
Collection (Solid Spill): Do not dry-sweep, as this generates hazardous dust. Use an electrically protected HEPA-filtered vacuum cleaner, or lightly moisten the spill with a compatible solvent (e.g., a small amount of water or ethanol) and collect it using a wet-brush and dustpan [3].
-
Collection (Liquid Spill): Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or commercial spill pads).
-
Disposal: Transfer all collected material and contaminated cleanup supplies into a sealed, properly labeled hazardous waste container. Wash the spill site thoroughly with soap and water[3].
Waste Management Workflow
Workflow for the segregation and EPA-compliant disposal of 6-Fluoroindoline-5-carbonitrile waste.
References
-
Northwestern University Environmental Health and Safety. (2023). Hazardous Waste Disposal Guide - Research Safety. Retrieved from [Link]
-
Brigham Young University Risk Management and Safety. (n.d.). Unwanted Laboratory Materials & Other Environmental Waste Disposal. Retrieved from [Link]
-
Environmental Marketing Services. (2024). Waste Disposal in Laboratory. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
